1-Boc-4-(Phenylamino)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-anilinopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIWISWAPVQGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363439 | |
| Record name | tert-Butyl 4-anilinopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822063 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
125541-22-2 | |
| Record name | tert-Butyl 4-anilinopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BOC-4-AP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB6P54SRS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Boc-4-(Phenylamino)piperidine physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-4-(Phenylamino)piperidine
Introduction
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as this compound, is a synthetic organic compound with the CAS Number 125541-22-2.[1][2][3] It serves as a crucial intermediate in the synthesis of various biologically active molecules and heterocyclic building blocks.[1][3] Notably, it is recognized as a key precursor in the preparation of fentanyl and its derivatives, making it a compound of significant interest to researchers in medicinal chemistry, drug development, and forensic science.[1][4] This compound is structurally similar to known opioids and is classified as an analytical reference standard.[2][4] Its chemical structure consists of a piperidine (B6355638) ring N-protected by a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a phenylamino (B1219803) (anilino) group. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its role as a synthetic intermediate.
Synonyms: 4-Anilino-1-Boc-piperidine, N-Boc-4-AP, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, 4-Phenylaminopiperidine-1-carboxylic acid tert-butyl ester.[2][3][5]
Physicochemical Properties
This compound is typically a white to pale brown solid or powder at room temperature.[1][3] The core physicochemical data for this compound are summarized in the table below, providing a quantitative overview for researchers and scientists.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2][3] |
| Molecular Weight | 276.37 g/mol | [1][5] |
| Appearance | White to off-white or pale brown solid/powder | [1][3] |
| Melting Point | 134-138 °C | [1][3] |
| Boiling Point | 400.6 ± 38.0 °C (Predicted) | [1][6] |
| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [1][6] |
| pKa | 5.00 ± 0.20 (Predicted) | [4] |
| λmax | 249 nm | [2] |
| Solubility | DMF: 15 mg/mL DMSO: 25 mg/mL Ethanol: 25 mg/mL Methanol: Almost transparent Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL Water (pH 7.4): 35.2 µg/mL | [1][2][3][5] |
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and analysis of this compound.
Synthesis via Reductive Amination
A widely used method for synthesizing this compound is the reductive amination of N-tert-butoxycarbonyl-4-piperidone with aniline (B41778).[7][8]
Reagents and Materials:
-
N-tert-butoxycarbonyl-4-piperidone (1-Boc-4-piperidone)
-
Aniline
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Acetic Acid
-
1M Aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Detailed Protocol:
-
In a round-bottom flask, dissolve N-tert-butoxycarbonyl-4-piperidone (1.0 eq) and aniline (approx. 1.0 eq) in dichloromethane.[7][8]
-
Cool the mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (approx. 1.5 eq) portion-wise to the stirred solution.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[7][8]
-
Upon completion, quench the reaction by adding 1M aqueous NaOH solution.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether.[7][8]
-
Combine the organic phases and wash sequentially with water and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]
-
The resulting white solid, this compound, can be used as is or purified further if necessary.[7]
Caption: Synthesis via Reductive Amination.
Analytical Characterization
The identity and purity of this compound are typically confirmed using chromatographic and spectroscopic techniques.
Protocol for GC-MS Analysis:
-
System: Agilent GC-MS or equivalent.[9]
-
Column: HP-1MS (100% dimethylpolysiloxane) or similar non-polar column.[9]
-
Injector: 280 °C, split mode (e.g., 1:50).[9]
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.[9]
-
Oven Program: Start at 170 °C, hold for 1 min, then ramp at a suitable rate (e.g., 20 °C/min) to a final temperature of 300 °C, and hold for several minutes.[9]
-
MS Detector: Electron Ionization (EI) at 70 eV.[9]
-
Scan Range: m/z 50-550 amu.[9]
-
Expected Result: The compound will show a characteristic retention time and a mass spectrum corresponding to its molecular weight and fragmentation pattern.
Protocol for HPLC-TOF MS Analysis:
-
System: Agilent HPLC-TOF or equivalent.[9]
-
Column: Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm) or similar reverse-phase column.[9]
-
Mobile Phase A: 0.1% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in water.[9]
-
Mobile Phase B: 0.1% formic acid in methanol.[9]
-
Gradient: A typical gradient would start at low %B, ramp up to high %B over several minutes, hold, and then re-equilibrate.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
MS Detector: Time-of-Flight (TOF) with Electrospray Ionization (ESI) in positive ion mode.[9]
-
Expected Result: This method provides an accurate mass measurement of the protonated molecule [M+H]⁺, which should correspond to a theoretical value of approximately 277.1838.[7][9]
Caption: Analytical Characterization Workflow.
Role in Fentanyl Synthesis
This compound is not an active pharmaceutical ingredient itself but is a critical intermediate in the synthesis of potent analgesics, most notably fentanyl. The Boc protecting group is stable under the conditions used to introduce the propionyl group but can be easily removed under acidic conditions to liberate the piperidine nitrogen for subsequent alkylation.
The logical progression from this intermediate to the final active molecule is outlined below.
Caption: Role as an Intermediate in Fentanyl Synthesis.
References
- 1. 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 1-N-Boc-4-(Phenylamino)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-N-Boc-4-(Phenylamino)piperidine CAS 125541-22-2 | Claire Global [claire.global]
- 7. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. policija.si [policija.si]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of 1-Boc-4-(Phenylamino)piperidine in Organic Solvents
Introduction
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as this compound or N-Boc-4-anilinopiperidine, is a heterocyclic building block and an advanced intermediate with significant applications in organic and medicinal chemistry.[1] Its structure features a piperidine (B6355638) ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a phenylamino (B1219803) (anilino) group.
This compound is a crucial precursor in the synthesis of various pharmaceutical agents, most notably as an intermediate in the preparation of fentanyl and its derivatives.[2][3] Given its role in multi-step synthetic processes, a thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and overall process efficiency. This guide provides a comprehensive overview of the available solubility data, experimental protocols for its determination, and the key factors influencing its behavior in solution.
Physicochemical Properties
This compound is typically a white to pale brown crystalline solid.[1][3] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 125541-22-2 | [1][2][4] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][4][5] |
| Molecular Weight | 276.37 g/mol | [1][3] |
| Appearance | White to off-white or pale brown solid/powder | [1][3] |
| Melting Point | 134-138 °C | [1] |
| Boiling Point (Predicted) | 400.6 ± 38.0 °C | [3] |
| Density (Predicted) | 1.107 ± 0.06 g/cm³ | [3] |
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both a large, non-polar Boc group and a polar secondary amine. This duality allows it to be soluble in a range of polar aprotic and protic organic solvents.
Quantitative Solubility Data
Quantitative solubility data is available for several common laboratory solvents. The following table summarizes these values.
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [3][4] |
| Ethanol (B145695) | 25 mg/mL | [3][4] |
| Dimethylformamide (DMF) | 15 mg/mL | [3][4] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3][4] |
Qualitative Solubility Data
Qualitative assessments provide additional context for solvent selection.
| Solvent | Solubility Assessment | Reference(s) |
| Methanol | Almost transparent (indicating good solubility) | [1] |
Additionally, a structurally similar compound, 1-Boc-4-(4-bromo-phenylamino)-piperidine, is noted to be soluble in dichloromethane (B109758) and chloroform, suggesting that this compound may also exhibit solubility in chlorinated solvents.[6]
Factors Influencing Solubility
The dissolution of this compound is governed by several key factors. A conceptual understanding of these relationships is crucial for solvent selection in synthesis and purification.
Caption: Key factors affecting the solubility of this compound.
-
Temperature : Solubility of solid compounds in liquid solvents generally increases with temperature. This principle is fundamental to recrystallization, a common purification technique.
-
Solvent Polarity : The compound's mixed polarity suggests that solvents of intermediate polarity or polar aprotic solvents are effective. The high solubility in DMSO, DMF, and ethanol supports this.
-
Purity : The presence of impurities can either increase or decrease the apparent solubility. For accurate measurements, a highly purified starting material is essential.[7]
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8] The following protocol outlines the steps for determining the solubility of this compound.
Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvent (e.g., Ethanol, DMF)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, solvent-compatible)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Procedure
-
Preparation : Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling : Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high results.
-
Analysis :
-
Accurately dilute a known volume of the clear filtrate with the solvent.
-
Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of the compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the result accurately.
-
-
Calculation : Calculate the solubility using the concentration obtained from the HPLC analysis and the dilution factor. The result is typically expressed in mg/mL or mol/L.
Caption: Experimental workflow for solubility determination via the shake-flask method.
Synthetic Context
This compound is a key intermediate synthesized from N-tert-butoxycarbonyl-4-piperidone and aniline.[9] It is subsequently used in the synthesis of 4-anilinopiperidine and various fentanyl analogs.[4][5]
Caption: Simplified synthetic pathway involving this compound.
Conclusion
This compound demonstrates good solubility in common polar organic solvents such as DMSO, ethanol, and DMF. This solubility profile is consistent with its molecular structure, which balances polar and non-polar characteristics. The provided data and experimental protocols offer a robust foundation for scientists and researchers to effectively handle this important synthetic intermediate, enabling the optimization of reaction, purification, and formulation processes in drug development and chemical synthesis.
References
- 1. indiamart.com [indiamart.com]
- 2. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]
- 3. 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2 [m.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 6. chemheterocycles.com [chemheterocycles.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. scispace.com [scispace.com]
- 9. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Physicochemical Properties of 1-Boc-4-(phenylamino)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a chemical intermediate with significant applications in synthetic organic chemistry.[1] Notably, it serves as a precursor in the synthesis of fentanyl and its analogues.[1][2] A thorough understanding of its physicochemical properties, such as melting and boiling points, is crucial for its handling, characterization, and utilization in further synthetic applications. This document provides a comprehensive overview of these properties, along with standardized experimental protocols for their determination.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Melting Point | 136-137 °C[3][4][5] |
| 134-138 °C[6] | |
| Boiling Point | 400.6 ± 38.0 °C (Predicted)[3] |
| 400.6 °C at 760 mmHg[4][7][8] | |
| Density | 1.107 ± 0.06 g/cm³ (Predicted)[3] |
| Flash Point | 196.1 °C[4] |
| Solubility | DMF: 15mg/mL; DMSO: 25mg/mL; Ethanol: 25mg/mL; Ethanol:PBS (pH 7.2) (1:1): 0.5mg/mL[3] |
| Molecular Formula | C₁₆H₂₄N₂O₂[2][3] |
| Molecular Weight | 276.37 g/mol [2][3] |
| CAS Number | 125541-22-2[2][3][6] |
Experimental Protocols
Detailed below are standardized methodologies for the determination of melting and boiling points for a solid compound such as this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The sample should be tightly packed to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate can be used to get an approximate melting point. For a known compound like this, a slower heating rate (1-2 °C per minute) should be used when approaching the expected melting point to ensure accuracy.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
Boiling Point Determination (Micro Method)
Objective: To determine the boiling point of a liquid at atmospheric pressure. As this compound is a solid at room temperature, this protocol would apply to the molten compound. Given its high predicted boiling point, distillation under reduced pressure would be the preferred method for purification to avoid decomposition.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating bath (e.g., oil bath)
-
Rubber band or wire to attach the test tube and thermometer
Procedure:
-
Sample Preparation: Place a small amount of the molten this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube into the test tube with the open end down.
-
Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath. Heat the bath gradually.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is continuous.
-
Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Visualizations
The following diagrams illustrate the synthetic context and experimental workflow relevant to this compound.
Caption: Synthetic relationship of this compound to Fentanyl.
Caption: Workflow for Melting Point Determination by the Capillary Method.
References
- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2 [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. abraa.com [abraa.com]
- 6. indiamart.com [indiamart.com]
- 7. 1-N-Boc-4-(Phenylamino)piperidine CAS 125541-22-2 | Claire Global [claire.global]
- 8. Ecasb | 1-N-Boc-4-(Phenylamino)piperidine CAS 125541-22-2 [ecasb.com]
Spectroscopic and Synthetic Profile of 1-Boc-4-(Phenylamino)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for 1-Boc-4-(phenylamino)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds, notably fentanyl and its analogs.[1][2] The information is intended to support research, development, and quality control activities involving this compound.
Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound (CAS No: 125541-22-2), based on available literature and spectral analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts for the proton (¹H) and carbon-13 (¹³C) nuclei are presented below. These are predicted values based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | t | 2H | Ar-H (meta) |
| ~6.75 | t | 1H | Ar-H (para) |
| ~6.65 | d | 2H | Ar-H (ortho) |
| ~4.05 | br d | 2H | Piperidine-H (axial, C2/C6) |
| ~3.60 | br s | 1H | NH |
| ~3.40 | m | 1H | Piperidine-H (C4) |
| ~2.90 | t | 2H | Piperidine-H (equatorial, C2/C6) |
| ~2.00 | m | 2H | Piperidine-H (axial, C3/C5) |
| ~1.45 | s | 9H | Boc (-C(CH₃)₃) |
| ~1.35 | m | 2H | Piperidine-H (equatorial, C3/C5) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~154.8 | Boc (C=O) |
| ~147.5 | Ar-C (C-N) |
| ~129.3 | Ar-C (meta) |
| ~117.5 | Ar-C (para) |
| ~113.5 | Ar-C (ortho) |
| ~79.5 | Boc (-C(CH₃)₃) |
| ~50.5 | Piperidine-C (C4) |
| ~43.0 | Piperidine-C (C2/C6) |
| ~32.5 | Piperidine-C (C3/C5) |
| ~28.4 | Boc (-C(CH₃)₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3360 | N-H Stretch (secondary amine) |
| ~3050 | C-H Stretch (aromatic) |
| ~2970, 2850 | C-H Stretch (aliphatic) |
| ~1695 | C=O Stretch (Boc carbonyl) |
| ~1600, 1500 | C=C Stretch (aromatic ring) |
| ~1240 | C-N Stretch (aromatic amine) |
| ~1160 | C-O Stretch (ester) |
| ~750, 690 | C-H Bend (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, aiding in its identification and structural confirmation. The compound has a molecular formula of C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol .[3]
| m/z | Ion | Fragmentation Pathway |
| 277 | [M+H]⁺ | Protonated molecular ion |
| 221 | [M-C₄H₈+H]⁺ | Loss of isobutylene (B52900) from the Boc group |
| 203 | [M-C₄H₉O]⁺ | Loss of the tert-butoxy (B1229062) radical |
| 177 | [M-C₅H₈O₂+H]⁺ | Loss of the Boc group |
| 159 | Further fragmentation of the piperidine (B6355638) ring | |
| 93 | [C₆H₅NH₂]⁺ | Aniline (B41778) fragment |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Experimental Protocols
The following protocols describe a common method for the synthesis of this compound and the general procedures for its spectroscopic analysis.
Synthesis of this compound
This synthesis is typically achieved through reductive amination of 1-Boc-4-piperidone with aniline.
Materials:
-
1-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Acetic acid
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-4-piperidone and aniline in dichloromethane in a round-bottom flask.
-
Add acetic acid to the solution.
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours).
-
Quench the reaction by adding 1 M aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
Obtain the IR spectrum of the sample using an FTIR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Acquire the mass spectrum in a suitable ionization mode (e.g., ESI for LC-MS or EI for GC-MS).
-
For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID).
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for spectroscopic characterization.
References
A Technical Guide to the Structure and Conformation of 1-Boc-4-(Phenylamino)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Boc-4-(phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a synthetic piperidine (B6355638) derivative of significant interest in medicinal chemistry and pharmaceutical development. Its primary role is as a key intermediate in the synthesis of potent synthetic opioids, most notably fentanyl and its numerous analogues.[1][2] The compound is an N-protected form of 4-anilinopiperidine (4-AP), which allows for controlled chemical modifications at other positions before deprotection and subsequent reactions.
Due to its critical role in the illicit manufacture of controlled substances, this compound is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA), making its handling, sale, and importation heavily regulated.[3]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and conformational landscape of this compound. It includes detailed experimental protocols for its synthesis and characterization, aimed at professionals in organic synthesis and drug discovery.
Chemical Identity and Structure
The molecule consists of a central piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a phenylamino (B1219803) (anilino) group.
| Identifier | Value |
| IUPAC Name | tert-butyl 4-anilinopiperidine-1-carboxylate[4] |
| Common Synonyms | 1-Boc-4-AP, N-Boc-4-AP, 4-ANBocP, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate[1] |
| CAS Number | 125541-22-2[4][5] |
| Molecular Formula | C₁₆H₂₄N₂O₂[4][5][6] |
| Molecular Weight | 276.37 g/mol [4][6] |
| InChI Key | HTIWISWAPVQGMI-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2[1] |
Physicochemical Properties
This compound is typically supplied as a solid. Its properties are summarized in the table below.
| Property | Value |
| Appearance | White to off-white or pale brown solid/crystalline powder[5][6] |
| Melting Point | 134-138 °C[5] |
| Solubility | Soluble in Methanol, DMSO (25 mg/mL), DMF (15 mg/mL), Ethanol (25 mg/mL).[1][5][6] Limited solubility in Ethanol:PBS (pH 7.2) (1:1) at 0.5 mg/mL.[1] |
| Purity (Typical) | ≥98%[1] |
Conformational Analysis
The three-dimensional structure of this compound is critical for its reactivity and potential biological interactions. The central six-membered piperidine ring is not planar and, to minimize torsional and steric strain, predominantly adopts a chair conformation .[7]
The conformational equilibrium is dictated by the energetic preference of its two large substituents: the N-Boc group and the 4-phenylamino group.
-
N-Boc Group : The tert-butoxycarbonyl group is exceptionally bulky. Due to A(1,3) strain (allylic strain) between the Boc group and the substituents at the C2/C6 positions, it has a very strong preference for the equatorial position.
-
4-Phenylamino Group : Substituents at the C4 position of a piperidine ring also generally prefer the equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the hydrogen atoms at the C2 and C6 positions.
Therefore, the most stable and overwhelmingly predominant conformation of this compound is the chair form where both the N-Boc group and the 4-phenylamino group occupy equatorial positions . The alternative chair conformation, with an axial phenylamino group, would be significantly higher in energy due to steric hindrance and is therefore a minor contributor to the overall conformational population.
Synthesis and Characterization
Synthesis Protocol: Reductive Amination
The most common and efficient synthesis of this compound is through the reductive amination of N-Boc-4-piperidone with aniline (B41778).
Detailed Experimental Protocol:
This protocol is adapted from established literature procedures.[8][9]
-
Reaction Setup: To a solution of N-tert-butoxycarbonyl-4-piperidone (1 equivalent, e.g., 7.0 g) and aniline (1 equivalent, e.g., 3.3 g) in dichloromethane (approx. 28 mL/g of piperidone) is added acetic acid (1 equivalent, e.g., 2.1 g).[8]
-
Reductant Addition: The mixture is stirred, and sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents, e.g., 10.4 g) is added portion-wise.[8][9]
-
Reaction: The reaction mixture is stirred at ambient temperature for 2 to 16 hours, monitoring by TLC or LC-MS for completion.[8][9]
-
Workup: Upon completion, the reaction is quenched by the addition of 1M aqueous sodium hydroxide (B78521) solution. The mixture is stirred vigorously.[8]
-
Extraction: The organic phase is separated. The aqueous layer is typically extracted two more times with dichloromethane. The combined organic extracts are washed with water and then brine.[8][9]
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is often a white to off-white solid.[8][9]
-
Purification (Optional): If necessary, the product can be further purified by flash chromatography or recrystallization.[9] A yield of approximately 98% has been reported for this procedure.[8]
Analytical Characterization Protocols
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
| Technique | Example Protocol Summary |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Injector: 280 °C, Split mode (e.g., 1:50). Column: HP1-MS (or similar), 30 m x 0.25 mm x 0.25 µm. Carrier Gas: Helium (1.2 mL/min). Oven Program: Isothermal at 170 °C for 1 min, then ramp. MSD: EI (70 eV), scan range m/z 50-550. |
| HPLC-TOF (High-Performance Liquid Chromatography-Time of Flight) | Column: Zorbax Eclipse XDB-C18 (or similar). Mobile Phase: Gradient elution using (A) 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water and (B) 0.1% formic acid in methanol. Flow Rate: 1.0 mL/min. Detection: ESI positive ion mode. |
| FTIR-ATR (Fourier-Transform Infrared - Attenuated Total Reflectance) | Direct measurement of the solid powder. The spectrum would show characteristic peaks for N-H stretching (amine), C-H stretching (alkyl and aromatic), C=O stretching (carbamate), and C-N stretching. |
| NMR (Nuclear Magnetic Resonance) | ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. Expected ¹H NMR signals include those for the tert-butyl group (singlet, ~1.45 ppm), piperidine ring protons, and aromatic protons of the phenyl group.[9] |
Role as a Fentanyl Precursor
The primary significance of this compound is its role as a direct precursor to 4-anilinopiperidine (4-AP), a core scaffold for fentanyl synthesis. The Boc group serves as an effective protecting group for the piperidine nitrogen, which is subsequently deprotected, typically under acidic conditions, to reveal the secondary amine of 4-AP. This intermediate then undergoes further synthetic steps to yield fentanyl or its derivatives.
Conclusion
This compound is a well-defined chemical entity with a predictable and stable chair conformation where its bulky substituents occupy equatorial positions. Its synthesis via reductive amination is efficient and high-yielding. As a crucial, regulated intermediate for the synthesis of fentanyl and related compounds, a thorough understanding of its chemical properties, conformation, and analytical characterization is essential for professionals in medicinal chemistry, regulatory compliance, and forensic science.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 3. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]
- 4. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. indiamart.com [indiamart.com]
- 6. 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
- 9. apps.dtic.mil [apps.dtic.mil]
1-Boc-4-(Phenylamino)piperidine reactivity with electrophiles
An In-depth Technical Guide on the Reactivity of 1-Boc-4-(Phenylamino)piperidine with Electrophiles
Introduction
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as this compound or 1-Boc-4-AP, is a vital synthetic intermediate in the development of various biologically active molecules, most notably in the synthesis of fentanyl and its analogues.[1][2] Its structure features a piperidine (B6355638) ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a phenylamino (B1219803) (anilino) group. This unique arrangement of functional groups dictates its reactivity towards electrophiles, making it a versatile building block in medicinal chemistry and drug development.[1][3] Due to its role in the illicit manufacture of controlled substances, 1-Boc-4-AP has been classified as a List 1 chemical by the U.S. Drug Enforcement Administration (DEA).[4][5]
This technical guide provides a comprehensive overview of the core reactivity of this compound with various electrophiles. It includes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to serve as a resource for researchers, scientists, and professionals in drug development.
Core Reactivity Principles
The reactivity of this compound is primarily centered around the nucleophilic anilino nitrogen. The Boc protecting group on the piperidine nitrogen effectively deactivates it from participating in most reactions under neutral or basic conditions, thereby directing electrophilic attack to the secondary amine of the phenylamino moiety.
The key reactive site is the nitrogen atom of the anilino group. Its lone pair of electrons makes it nucleophilic and susceptible to attack by a wide range of electrophiles, including:
-
Acylating agents: (e.g., acyl chlorides, anhydrides) to form amides.
-
Alkylating agents: (e.g., alkyl halides) to form tertiary amines, although this is more common after deprotection of the piperidine nitrogen.
-
Carbonyl compounds: (e.g., aldehydes, ketones) in reductive amination processes.
The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with HCl or trifluoroacetic acid) to liberate the piperidine nitrogen, opening up another avenue for functionalization.[6]
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound is through the reductive amination of N-Boc-4-piperidone with aniline. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent.
References
- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]
- 4. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 5. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
1-Boc-4-(Phenylamino)piperidine as a precursor in organic synthesis
An In-depth Technical Guide on 1-Boc-4-(Phenylamino)piperidine as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as this compound or 1-Boc-4-AP, is a pivotal synthetic intermediate in modern organic chemistry. Its structure, featuring a piperidine (B6355638) core, a Boc-protected nitrogen, and a phenylamino (B1219803) group, makes it a versatile building block for a wide array of complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a particular focus on its role in the preparation of potent pharmaceutical agents. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a practical resource for professionals in chemical research and drug development.
Introduction
This compound (CAS No. 125541-22-2) is a derivative of 4-anilinopiperidine where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This protecting group strategy is crucial as it deactivates the highly nucleophilic piperidine nitrogen, allowing for selective functionalization at the secondary phenylamino nitrogen. The Boc group can be readily removed under acidic conditions, revealing the piperidine nitrogen for subsequent reactions.[3]
This compound has gained significant attention as a key precursor in the synthesis of various biologically active molecules, most notably fentanyl and its analogues.[2][4] Fentanyl is a powerful synthetic opioid analgesic, approximately 50 to 100 times more potent than morphine, and is widely used in clinical settings for pain management.[5][6] The 4-anilinopiperidine scaffold is the core pharmacophore responsible for the analgesic activity of this class of opioids.[7] Consequently, 1-Boc-4-AP is a controlled substance in many jurisdictions, classified as a DEA List I Chemical in the United States and listed in Table I of the Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances.[8][9]
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound is through the reductive amination of 1-Boc-4-piperidone with aniline (B41778). This one-pot reaction is favored for its operational simplicity, mild conditions, and high yields.[3][10]
Reductive Amination
Reductive amination involves the reaction of a ketone (1-Boc-4-piperidone) with an amine (aniline) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[11] Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are typically employed as they selectively reduce the iminium ion in the presence of the starting ketone.[3][12][13]
Diagram 1. Synthesis of this compound via Reductive Amination.
Buchwald-Hartwig Amination
Alternatively, the C-N bond can be formed via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[14][15] This method would involve coupling an amine with an aryl halide or triflate. While a powerful tool for forming aryl amines, reductive amination is generally more direct and cost-effective for the synthesis of this specific precursor.[16][17]
Quantitative Data for Synthesis
The following table summarizes typical yields and conditions for the synthesis of this compound and related derivatives.
| Method | Starting Materials | Reducing Agent / Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| Reductive Amination | 1-Boc-4-piperidone, Aniline | Sodium Triacetoxyborohydride | Dichloromethane (B109758) | 98 | >95 | [12] |
| Reductive Amination | 1-Boc-4-piperidone, Aniline | Sodium Triacetoxyborohydride | Dichloromethane | Not specified | High | [3] |
| Reductive Amination | 1-Boc-4-piperidone, 4-Fluoroaniline | Sodium Cyanoborohydride | Methylene Chloride | 80 | High | [10][13] |
Table 1. Summary of Synthetic Methods and Quantitative Data.
Experimental Protocol: Reductive Amination
This protocol is adapted from a reported synthesis of 1-N-Boc-4-(phenylamino)piperidine.[12]
Materials:
-
N-tert-butoxycarbonyl-4-piperidone (13.36 g, 1 equivalent)
-
Aniline (3.3 g, 1 equivalent)
-
Sodium triacetoxyborohydride (10.4 g, 1.5 equivalents)
-
Acetic acid (2.1 g, 1 equivalent)
-
Dichloromethane (DCM, 200 ml)
-
1M Aqueous sodium hydroxide (B78521) (100 ml)
-
Diethyl ether (200 ml)
-
Water (100 ml)
-
Brine (100 ml)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-tert-butoxycarbonyl-4-piperidone and aniline in dichloromethane (200 ml) in a suitable reaction flask.
-
Add sodium triacetoxyborohydride followed by acetic acid to the solution.
-
Stir the mixture for 2 hours at ambient temperature.
-
After the reaction is complete, add 1M aqueous sodium hydroxide solution (100 ml) followed by diethyl ether (200 ml).
-
Stir the biphasic mixture vigorously for 5 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Wash the organic phase sequentially with water (100 ml) and brine (100 ml).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting product is obtained as a white solid (9.5 g, 98% yield).[12]
Physicochemical and Spectroscopic Data
| Property | Value | Reference(s) |
| CAS Number | 125541-22-2 | [1][4] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][4] |
| Molecular Weight | 276.37 g/mol | [4][18] |
| Appearance | Pale Brown or White Solid | [18] |
| Melting Point | 136-137 °C | [18] |
| Solubility | DMF: 15 mg/ml; DMSO: 25 mg/ml; Ethanol: 25 mg/ml | [1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.9, 146.8, 129.5, 117.6, 113.4, 79.7, 50.2, 42.8, 32.5, 28.5 | [3] |
Table 2. Physicochemical and Spectroscopic Data for this compound.
Core Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile precursor for N-substituted 4-anilinopiperidines. The Boc group allows for selective acylation or alkylation of the phenylamino nitrogen, after which the Boc group can be removed to allow for modification of the piperidine nitrogen.
Diagram 2. General synthetic utility workflow for this compound.
Synthesis of Fentanyl
This compound is a direct precursor to norfentanyl, which is the immediate precursor to fentanyl.[9][19] The synthesis proceeds in three main steps from the starting piperidone:
-
Reductive Amination: Formation of this compound as described above.
-
Acylation and Deprotection: The phenylamino group is acylated with propionyl chloride or propionic anhydride. The resulting intermediate, 1-Boc-norfentanyl, is then deprotected using a strong acid (like HCl or TFA) to yield norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide).[3][19]
-
N-Alkylation: Norfentanyl is alkylated with a phenethyl halide (e.g., 2-phenylethyl bromide) to yield fentanyl.[6][19]
Diagram 3. Synthetic pathway from this compound to Fentanyl.
Experimental Protocol: Synthesis of Fentanyl from 1-Boc-4-AP
This protocol is adapted from a reported synthesis of fentanyl intermediates.[3]
Step A: Acylation to form tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate
-
Dissolve this compound (1.06 g, 3.84 mmol) and diisopropylethylamine (DIPEA, 0.99 g, 7.67 mmol) in dichloromethane (33 ml) and cool in an ice bath.
-
Add propionyl chloride (0.71 g, 7.67 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with water (15 ml) and stir for 1 hour.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to yield the product.[3]
Step B: Deprotection to form Norfentanyl
-
Dissolve the product from Step A (e.g., 1.00 g, 3.01 mmol) in 1,4-dioxane (B91453) (25 ml).
-
Add 4M HCl in dioxane (25 ml) and stir at room temperature for 4 hours.
-
Adjust the solution to pH=8 by adding 2M aqueous NaOH.
-
Extract the solution three times with dichloromethane.
-
Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to provide Norfentanyl.[3]
Step C: Alkylation to form Fentanyl
-
Norfentanyl is subsequently alkylated using a phenethylating agent, such as 2-phenylethyl bromide, in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent like acetonitrile (B52724) to yield fentanyl.[6][19]
| Step | Intermediate Product | Typical Yield (%) | Reference |
| Acylation | 1-Boc-Norfentanyl | High (not specified) | [3] |
| Deprotection | Norfentanyl | High (not specified) | [3] |
| Alkylation | Fentanyl | 95 | [6] |
Table 3. Key Synthetic Steps to Fentanyl and Reported Yields.
Conclusion
This compound is an indispensable precursor in the field of organic and medicinal chemistry. Its well-defined structure allows for a logical and high-yielding synthetic strategy towards complex pharmaceutical targets, particularly the potent analgesic fentanyl and its derivatives. The straightforward synthesis of 1-Boc-4-AP via reductive amination and the predictable reactivity of its functional groups make it a reliable building block for drug discovery and development. However, due to its direct application in the synthesis of controlled substances, its handling and distribution are strictly regulated. This guide provides the essential technical information for its legitimate use in a research and development context.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]
- 9. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 10. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
- 13. 1-Boc-4-(4-fluoro-phenylamino)-piperidine synthesis - chemicalbook [chemicalbook.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. organic chemistry - Laboratory and commercial preparations of aniline other than reduction of nitroarenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. 1-N-Boc-4-(Phenylamino)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 19. documents.un.org [documents.un.org]
The Emergence of a Key Precursor: A Technical Guide to 1-Boc-4-(phenylamino)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a synthetic compound that has gained significant attention in medicinal chemistry and pharmaceutical development. Primarily recognized as a crucial intermediate in the synthesis of potent opioid analgesics, particularly fentanyl and its analogues, its history is intrinsically linked to the evolution of synthetic opioid manufacturing. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of this compound, offering detailed experimental protocols and data for laboratory and research applications. While its direct biological activity is not extensively documented, its role as a versatile building block in the creation of pharmacologically active molecules is well-established.[1]
Historical Context and Discovery
The documented appearance of this compound in scientific literature and patents seems to coincide with the ongoing efforts to develop more efficient and versatile synthetic routes to fentanyl and related compounds in the early 21st century. While there isn't a singular "discovery" event attributed to a specific individual or research group for a novel therapeutic purpose, its emergence is a practical consequence of the need for a stable, protected precursor for 4-anilinopiperidine, a core scaffold of many potent opioids. The use of the tert-butoxycarbonyl (Boc) protecting group offers advantages in terms of stability and ease of removal, making it a favored choice in multi-step organic syntheses. Its formal classification as a DEA List 1 Chemical in 2022 underscores its significance in the synthesis of controlled substances.[2]
Physicochemical Properties
This compound is typically a pale brown or white to off-white solid at room temperature. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 125541-22-2 | [2] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [2] |
| Molecular Weight | 276.37 g/mol | [2] |
| Melting Point | 134-138 °C | |
| Boiling Point | 400.6 ± 38.0 °C (Predicted) | |
| Density | 1.107 ± 0.06 g/cm³ (Predicted) | |
| Solubility | DMF: 15 mg/mL; DMSO: 25 mg/mL; Ethanol: 25 mg/mL; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | |
| Appearance | Pale Brown Solid / White to off-white solid | |
| Storage | Room temperature, under inert atmosphere |
Synthesis of this compound
The most prevalent and well-documented method for the synthesis of this compound is the reductive amination of N-Boc-4-piperidone with aniline (B41778). An alternative approach involves the use of a palladium-catalyzed Buchwald-Hartwig amination.
Experimental Protocol 1: Reductive Amination
This procedure involves the reaction of N-Boc-4-piperidone with aniline in the presence of a reducing agent, typically sodium triacetoxyborohydride (B8407120).
Materials:
-
N-tert-butoxycarbonyl-4-piperidone
-
Aniline
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride
-
Acetic acid
-
1M Aqueous sodium hydroxide (B78521) solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve N-tert-butoxycarbonyl-4-piperidone (1.0 equivalent) and aniline (1.0 equivalent) in dichloromethane.
-
To this solution, add acetic acid (1.0 equivalent).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add 1M aqueous sodium hydroxide solution to quench the reaction, followed by the addition of diethyl ether.
-
Stir the biphasic mixture vigorously for 5-10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by silica (B1680970) gel column chromatography to obtain this compound as a white solid.
Experimental Protocol 2: Buchwald-Hartwig Amination (General Approach)
This method provides an alternative route to form the C-N bond between the piperidine (B6355638) and phenyl rings, which can be particularly useful for substrates with varying electronic properties.
Materials:
-
1-Boc-4-aminopiperidine
-
Bromobenzene (B47551) (or other aryl halide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., BINAP, Xantphos)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene (B28343) or dioxane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and the strong base under an inert atmosphere.
-
Add 1-Boc-4-aminopiperidine and bromobenzene to the tube.
-
Add anhydrous solvent (toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Experimental Workflows and Signaling Pathways
As this compound is primarily a synthetic intermediate, its direct interaction with biological signaling pathways is not a primary area of research. Its significance lies in its role within the synthetic pathway to fentanyl and its analogs. The following diagrams illustrate the logical flow of its synthesis and subsequent conversion.
Caption: Synthetic routes to this compound.
Caption: Conversion of this compound to Fentanyl.
Spectral Data
The following table summarizes key spectral data for the characterization of this compound.
| Technique | Data |
| Mass Spectrometry (MS) | [M+H]⁺ = 277 |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.14 (m, 2H), 6.75-6.69 (m, 1H), 6.65-6.59 (m, 2H), 4.07 (br s, 2H), 3.51 (m, 1H), 3.01 (t, J=12.2 Hz, 2H), 2.01 (d, J=12.5 Hz, 2H), 1.46 (s, 9H), 1.42-1.32 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 154.8, 147.0, 129.3, 117.3, 113.4, 79.5, 50.4, 42.9, 32.7, 28.5 |
| Infrared (IR) | Key peaks (cm⁻¹): 3360 (N-H stretch), 2970-2850 (C-H stretch), 1680 (C=O stretch, Boc), 1600, 1500 (C=C stretch, aromatic) |
Conclusion
This compound is a pivotal chemical intermediate whose history and application are deeply rooted in the synthesis of fentanyl and its derivatives. While not a pharmacologically active agent in itself, its stable, protected structure makes it an invaluable tool for organic chemists in the pharmaceutical industry and research. The synthetic protocols provided herein offer reliable methods for its preparation, and the compiled data serves as a comprehensive resource for its identification and characterization. Understanding the properties and synthesis of this precursor is essential for professionals involved in opioid research, forensic analysis, and the development of novel analgesics.
References
Theoretical and Experimental Insights into 1-Boc-4-(Phenylamino)piperidine: A Precursor to Synthetic Opioids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a key chemical intermediate in the synthesis of a class of potent synthetic opioids, most notably fentanyl and its analogues.[1][2][3] The structural integrity of this molecule, featuring a central piperidine (B6355638) ring, a phenylamino (B1219803) substituent at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, makes it a versatile scaffold in medicinal chemistry.[4] Understanding the theoretical underpinnings of its molecular structure and properties, alongside robust experimental data, is crucial for the development of novel analgesics, as well as for forensic applications in the detection and analysis of illicitly synthesized opioids.[5] This technical guide provides a comprehensive overview of the theoretical studies, experimental protocols, and biological context of this compound.
Theoretical Studies: A Computational Perspective
While direct theoretical and computational studies specifically focused on this compound are not extensively available in peer-reviewed literature, significant insights can be gleaned from computational analyses of its derivatives, particularly fentanyl and other 4-anilinopiperidine compounds.[6][7] These studies provide a framework for understanding the conformational landscape, electronic properties, and interaction mechanisms of this important precursor.
Conformational Analysis and Molecular Dynamics
The flexibility of the piperidine ring and the rotational freedom of the phenylamino and Boc groups give rise to a complex conformational landscape for this compound. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in exploring these conformations.[8][9][10]
DFT calculations can be employed to determine the relative energies of different conformers, identifying the most stable geometries. For the piperidine ring, chair and boat conformations are the primary considerations, with the chair form generally being more stable. The orientation of the bulky Boc group and the phenylamino substituent (axial vs. equatorial) significantly influences the overall molecular shape and energy.[11]
Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior in solution, revealing the accessible conformational states and the energy barriers between them.[8] Such simulations on fentanyl and its analogues have shown that the piperidine core and the N-phenyl group are crucial for binding to the mu-opioid receptor.[6]
A hypothetical workflow for the computational analysis of this compound is presented below.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies on 4-phenylpiperidine (B165713) derivatives have been conducted to correlate their structural features with their analgesic activity.[12] These studies typically use a variety of molecular descriptors, such as electronic, steric, and lipophilic properties, to build predictive models.[13] While a specific QSAR model for this compound as a precursor is not directly applicable, the principles from these studies can inform the design of novel derivatives with desired properties. For instance, substitutions on the phenyl ring can modulate the electronic properties and lipophilicity, which in turn can affect the binding affinity of the final opioid product to its receptor.[7]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [2][14] |
| Molecular Weight | 276.37 g/mol | [14] |
| IUPAC Name | tert-butyl 4-anilinopiperidine-1-carboxylate | [14] |
| CAS Number | 125541-22-2 | [2] |
| Melting Point | 136-137 °C | [3] |
| Boiling Point | 400.6 ± 38.0 °C (Predicted) | [3][15] |
| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [3][15] |
| pKa | 5.00 ± 0.20 (Predicted) | [3] |
| Solubility in DMF | 15 mg/mL | [2] |
| Solubility in DMSO | 25 mg/mL | [2] |
| Solubility in Ethanol | 25 mg/mL | [2] |
Spectroscopic Data (Predicted and Experimental)
| Technique | Key Features | Reference |
| ¹³C-NMR (101 MHz, CDCl₃) | δ 154.9, 146.8, 129.5, 117.6, 113.4, 79.7, 50.2, 42.8, 32.5, 28.5 ppm | [16] |
| GC-MS (EI) | Base Peak: 57 m/z | [17] |
| HPLC-TOF | Exact Mass Theoretical: 276.1838 | [17] |
| UV λmax | 249 nm | [2] |
Experimental Protocols
Synthesis via Reductive Amination
The most common and efficient method for the synthesis of this compound is the reductive amination of N-Boc-4-piperidone with aniline (B41778).[16]
Materials and Reagents:
-
N-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Acetic acid
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diatomaceous earth (optional)
Protocol:
-
Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 2M aqueous NaOH solution and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent (a pad of diatomaceous earth can be used to aid filtration).
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).[16]
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a flow rate of 1.2 ml/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 170 °C for 1 min, then ramp to a final temperature.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 amu.[17]
High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF):
-
Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron.
-
Mobile Phase A: 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A time-programmed gradient from low to high percentage of mobile phase B.
-
Flow Rate: 1.0 ml/min.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[17]
Biological Context: Mu-Opioid Receptor Signaling
Derivatives of this compound, such as fentanyl, primarily exert their analgesic and other physiological effects by acting as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[18][19] The activation of MOR initiates a cascade of intracellular signaling events.
G-Protein Dependent Pathway: Upon agonist binding, MOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. These actions lead to neuronal hyperpolarization and reduced neurotransmitter release, resulting in analgesia.[20][21]
β-Arrestin Mediated Pathway: Agonist-bound MOR can also be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to receptor desensitization. β-arrestin can also act as a scaffold for other signaling proteins, initiating pathways that are implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[18][22]
Conclusion
This compound is a molecule of significant interest in medicinal chemistry and pharmacology due to its role as a key precursor in the synthesis of potent opioid analgesics. While direct theoretical studies on this specific compound are limited, computational analysis of its derivatives provides valuable insights into its molecular properties. The well-established synthetic routes and analytical methods allow for its efficient production and characterization. A thorough understanding of the biological targets of its derivatives, particularly the mu-opioid receptor and its complex signaling pathways, is paramount for the rational design of safer and more effective pain therapeutics. This guide serves as a foundational resource for researchers engaged in the study and application of this important chemical entity.
References
- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-N-Boc-4-(Phenylamino)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]
- 5. Training Algorithms to Sniff Out Sneaky Fentanyl Clones | Johns Hopkins University Applied Physics Laboratory [jhuapl.edu]
- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [scholarshare.temple.edu]
- 11. benchchem.com [benchchem.com]
- 12. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-N-Boc-4-(Phenylamino)piperidine CAS 125541-22-2 | Claire Global [claire.global]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. policija.si [policija.si]
- 18. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
1-Boc-4-(Phenylamino)piperidine: A Technical Overview of its Role as a Synthetic Precursor in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-(phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a synthetic compound primarily recognized for its crucial role as a chemical intermediate in the synthesis of potent opioid analgesics, most notably fentanyl and its analogs.[1][2][3][4] While the direct mechanism of action of this compound in biological systems is not extensively documented in publicly available research, its significance lies in its function as a key building block for pharmacologically active molecules. This technical guide provides an in-depth overview of its chemical properties, its central role in synthetic pathways, and the biological activities of the compounds derived from it. Due to its use in the illicit manufacture of controlled substances, this compound is a regulated chemical in many jurisdictions.[1][5]
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol .[4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen makes it a stable intermediate for synthetic transformations.
| Property | Value | Reference |
| Molecular Formula | C16H24N2O2 | [4] |
| Molecular Weight | 276.37 g/mol | [4] |
| CAS Number | 125541-22-2 | [3] |
| Appearance | Pale Brown Solid | |
| Melting Point | 136-137 °C | |
| Boiling Point | 400.6±38.0 °C (Predicted) | |
| Density | 1.107±0.06 g/cm3 (Predicted) | |
| pKa | 5.00±0.20 (Predicted) |
Role in the Synthesis of Fentanyl and its Analogs
The primary and most well-documented application of this compound is as a precursor in the synthesis of fentanyl and its derivatives. The Boc group serves to protect the piperidine nitrogen, allowing for selective modifications at other positions of the molecule.
Synthetic Pathway to Fentanyl
The synthesis of fentanyl from this compound typically involves a two-step process:
-
Deprotection: The Boc group is removed from the piperidine nitrogen, usually by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This step yields the intermediate 4-anilino-N-phenethylpiperidine (4-ANPP).
-
Acylation: The resulting secondary amine (4-ANPP) is then acylated with propionyl chloride or propionic anhydride (B1165640) to introduce the propanamide group, yielding fentanyl.
Biological Activity of Phenylaminopiperidine Derivatives
While direct biological data for this compound is scarce, the broader class of phenylaminopiperidine derivatives has been investigated for various biological activities. It is important to note that the Boc-protected form is generally considered to have limited biological activity compared to its deprotected counterparts, as the Boc group can sterically hinder binding to biological targets.[6]
Opioid Receptor Agonism
The most prominent biological activity of fentanyl and its analogs, which are direct derivatives of this compound, is potent agonism at the μ-opioid receptor.[6] This interaction is responsible for their strong analgesic effects, but also their significant potential for abuse and respiratory depression. The phenylaminopiperidine core is a critical pharmacophore for this activity.
Other Potential Biological Activities
Derivatives of the phenylaminopiperidine scaffold have been explored for a range of other biological targets, suggesting the versatility of this chemical structure in drug discovery. These include:
-
Dopamine (B1211576) and GABA Receptors: Some studies on related piperidine derivatives suggest potential interactions with dopamine and GABA receptors, which are key targets in the central nervous system.[6]
-
Acetylcholinesterase Inhibition: Certain piperidine-containing compounds have shown inhibitory activity against acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[6]
-
Ion Channel Modulation: The piperidine moiety is present in various compounds that modulate the activity of ion channels, including calcium and potassium channels.
Experimental Protocols
Due to the lack of specific studies on the biological mechanism of action of this compound, detailed experimental protocols for its biological evaluation are not available. However, standard assays used to characterize the biological activity of its derivatives (e.g., fentanyl) are well-established.
Radioligand Binding Assay for Opioid Receptor Affinity
This in vitro assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the μ-opioid receptor.
Materials:
-
Cell membranes expressing the human μ-opioid receptor.
-
Radioligand (e.g., [3H]DAMGO).
-
Test compound (e.g., fentanyl).
-
Naloxone (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add cell membranes, radioligand, and either buffer, test compound, or naloxone.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of naloxone) from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a compound of significant interest in medicinal and organic chemistry, primarily due to its role as a key intermediate in the synthesis of fentanyl and related opioids. While its own biological mechanism of action is not a subject of extensive research, the pharmacological properties of its derivatives are well-characterized, centering on potent μ-opioid receptor agonism. The versatility of the phenylaminopiperidine scaffold suggests that it may serve as a valuable starting point for the development of novel therapeutics targeting a range of biological systems. However, its use as a precursor in the illicit synthesis of controlled substances has led to strict regulatory control. Future research into derivatives of this compound could potentially lead to the discovery of new therapeutic agents with improved safety and efficacy profiles.
References
- 1. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]
- 5. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]
- 6. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]
In-Depth Technical Guide: Safety and Handling of 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the safety and handling protocols for tert-butyl 4-(phenylamino)piperidine-1-carboxylate (commonly known as 1-Boc-4-AP). 1-Boc-4-AP is an important chemical intermediate, notably used in the synthesis of fentanyl and its analogues.[1] Due to its application in the illicit manufacture of controlled substances, it is classified as a DEA List I chemical in the United States, subjecting it to stringent regulatory controls.[1][2][3] This document collates critical data on its chemical and physical properties, associated hazards, and detailed procedures for safe handling, storage, and emergency response. The information herein is intended to ensure the safety of laboratory personnel and maintain compliance with regulatory standards.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Boc-4-AP is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-anilinopiperidine-1-carboxylate | [2] |
| Synonyms | 1-Boc-4-AP, 4-ANBocP, N-Boc-4-AP, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | [4] |
| CAS Number | 125541-22-2 | [4] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [2] |
| Molecular Weight | 276.37 g/mol | [2] |
| Appearance | Crystalline solid | [4] |
| Solubility | Water: 35.2 µg/mL (at pH 7.4)[2]DMF: 15 mg/mL[4]DMSO: 25 mg/mL[4]Ethanol: 25 mg/mL[4] | [2][4] |
| Melting Point | Not consistently reported | |
| Boiling Point | Not available |
Hazard Identification and GHS Classification
1-Boc-4-AP is classified as a hazardous substance. All personnel must be fully aware of its potential health effects before handling. The Globally Harmonized System (GHS) classification is summarized in the following table.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[2] | |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[2][5] | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[2][5] | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[5] |
Note: The toxicological properties of this compound have not been thoroughly investigated. The provided classifications are based on notifications to the ECHA C&L Inventory.[6]
Regulatory Status
1-Boc-4-AP is a regulated chemical precursor due to its use in the synthesis of controlled substances.[1][7][8]
-
United States: It is classified as a List I Chemical by the Drug Enforcement Administration (DEA).[2][3] All handlers, including manufacturers, distributors, importers, and exporters, must be registered with the DEA and comply with all regulatory controls regarding record-keeping, reporting, and security.[3][9]
Personnel in other jurisdictions should consult their national regulatory bodies to ensure compliance.
Experimental Protocols: Safe Handling and Procedures
Given the hazards associated with 1-Boc-4-AP, strict adherence to the following protocols is mandatory.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before any handling of 1-Boc-4-AP to determine the appropriate level of PPE. The following provides a general guideline.
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection:
-
Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[6][10] Dispose of contaminated gloves properly.
-
Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing or dust generation, chemical-resistant coveralls or an apron should be worn.[11][12]
-
-
Respiratory Protection: All handling of solid 1-Boc-4-AP that may generate dust, or solutions that may produce aerosols, must be conducted in a certified chemical fume hood.[13] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) is required.[6]
Caption: PPE selection workflow for handling 1-Boc-4-AP.
Handling and Storage
-
Handling:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[14]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Avoid the formation of dust and aerosols.[6]
-
Wash hands thoroughly after handling.[15]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[16]
-
-
Storage:
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE as described in section 5.1, including respiratory protection. Avoid breathing dust. Ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[15]
-
Containment and Cleanup:
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][15]
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Upon combustion, it may decompose to generate toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Disposal
Disposal of 1-Boc-4-AP and its contaminated packaging must be handled as hazardous waste. All disposal methods must comply with federal, state, and local regulations. Contact a licensed professional waste disposal service.[6] Records of disposal for this DEA List I chemical must be meticulously maintained.[9]
General Laboratory Workflow
The following diagram illustrates a logical workflow for the safe handling of 1-Boc-4-AP in a research environment, from acquisition to disposal, incorporating safety and regulatory checkpoints.
Caption: General workflow for 1-Boc-4-AP from procurement to disposal.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.[13]
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
Toxicological and Biological Information
-
Toxicological Data: There is a lack of comprehensive toxicological data for 1-Boc-4-AP. No quantitative data such as LD50 or LC50 values are publicly available. The GHS classifications are based on structural alerts and notifications rather than extensive experimental testing.[6] It should be handled as a substance with unknown long-term health effects.
-
Signaling Pathways: As a synthetic intermediate, 1-Boc-4-AP is not known to have any specific biological activity or to be involved in cellular signaling pathways. Its primary significance is as a precursor in chemical synthesis.[1]
Disclaimer: This document is intended as a guide and is not a substitute for a thorough safety review and risk assessment by qualified personnel. All laboratory activities should be conducted in accordance with institutional safety policies and all applicable regulations.
References
- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. regulations.gov [regulations.gov]
- 8. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
- 9. neomed.edu [neomed.edu]
- 10. falseguridad.com [falseguridad.com]
- 11. trimaco.com [trimaco.com]
- 12. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. tcichemicals.com [tcichemicals.com]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
Methodological & Application
Synthesis of 1-Boc-4-(phenylamino)piperidine: A Detailed Application Note and Protocol
Abstract
This application note provides a comprehensive overview and detailed protocol for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as 1-Boc-4-(phenylamino)piperidine. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably fentanyl and its analogs.[1][2][3] The primary synthetic route detailed herein is the reductive amination of 1-Boc-4-piperidone with aniline (B41778). This method is widely employed due to its efficiency and operational simplicity.[4][5][6] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a key building block in organic synthesis, particularly for the creation of biologically active molecules.[2][] Its structure, featuring a Boc-protected piperidine (B6355638) ring and a phenylamino (B1219803) group, allows for further chemical modifications, making it a valuable scaffold in the development of complex molecular architectures.[8] The synthesis of this intermediate is a crucial step in the production of several opioid analgesics. The most common and efficient method for its preparation is the reductive amination of 1-Boc-4-piperidone with aniline, utilizing a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB).[4][9][10] This one-pot reaction is characterized by its high yield and straightforward procedure.
Reaction Scheme
The synthesis proceeds via a reductive amination reaction. Initially, 1-Boc-4-piperidone reacts with aniline to form an intermediate imine or enamine, which is then reduced in situ by a hydride-donating agent to yield the final product, this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section details the necessary reagents and a step-by-step protocol for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 1-Boc-4-piperidone | ≥98% | Commercially Available |
| Aniline | ≥99% | Commercially Available |
| Sodium triacetoxyborohydride (STAB) | ≥97% | Commercially Available |
| Acetic Acid, Glacial | ACS Grade | Commercially Available |
| Dichloromethane (B109758) (DCM) | Anhydrous | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| 1M Sodium Hydroxide (B78521) (NaOH) | Aqueous | Prepared in-house |
| Brine (Saturated NaCl) | Aqueous | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
Detailed Protocol
-
To a solution of 1-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane (0.5 M), add acetic acid (1.0 eq).[8]
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature is maintained below 10 °C.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[4][8]
-
Quench the reaction by the slow addition of a 1M aqueous sodium hydroxide solution until the pH is basic.[9]
-
Transfer the mixture to a separatory funnel and add diethyl ether. Shake vigorously for 5 minutes.[9]
-
Separate the organic layer, and wash it sequentially with water and brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]
-
The product, this compound, is typically obtained as a white solid and can be used without further purification if of sufficient purity, or purified by silica (B1680970) gel column chromatography.[9]
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Boc-4-piperidone | 1.0 eq | [4][8] |
| Aniline | 1.1 eq | [4][8] |
| Reagents | ||
| Sodium triacetoxyborohydride | 1.5 eq | [4][8] |
| Acetic Acid | 1.0 eq | [4][8] |
| Reaction Conditions | ||
| Solvent | Dichloromethane | [4][9] |
| Temperature | 0 °C to Room Temperature | [4][8] |
| Reaction Time | 2 - 16 hours | [4][9] |
| Outcome | ||
| Yield | Up to 98% | [9] |
| Product Form | White Solid | [9] |
| Molecular Weight | 276.37 g/mol | [9] |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of this compound.
Conclusion
The reductive amination of 1-Boc-4-piperidone with aniline using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of this compound. The protocol described provides a straightforward procedure that can be readily implemented in a laboratory setting, yielding the desired product in high purity and yield. This key intermediate serves as a versatile precursor for the synthesis of a variety of pharmaceutical agents.
References
- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]
- 3. Document Viewer [docs.un.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
- 10. osti.gov [osti.gov]
Application Note: A Robust Protocol for the Synthesis of 1-Boc-4-(Phenylamino)piperidine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-Boc-4-(phenylamino)piperidine is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents, most notably as a precursor for fentanyl and its analogues.[1][2] The efficient construction of this molecule is therefore of significant interest. Reductive amination is a powerful and widely used method for the formation of C-N bonds, providing a direct route to secondary and tertiary amines from carbonyl compounds.[3][4] This application note details a reliable and high-yielding protocol for the synthesis of this compound from 1-Boc-4-piperidone and aniline (B41778) using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent.[5][6]
Reaction Scheme The synthesis proceeds via the direct reductive amination of 1-Boc-4-piperidone with aniline. An intermediate iminium ion is formed in situ, which is then selectively reduced by sodium triacetoxyborohydride to yield the desired secondary amine product.
Reaction: 1-Boc-4-piperidone reacts with aniline in the presence of Sodium Triacetoxyborohydride and Acetic Acid to form this compound.
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions This table summarizes typical molar equivalents and conditions for the reductive amination protocol, based on cited literature.
| Reagent/Parameter | Source[7] | Source[1] | Recommended |
| 1-Boc-4-piperidone | 1.0 eq | 1.0 eq | 1.0 eq |
| Aniline | ~1.0 eq | 1.1 eq | 1.1 eq |
| Sodium Triacetoxyborohydride | ~1.5 eq | 1.5 eq | 1.5 eq |
| Acetic Acid | ~1.0 eq | 1.0 eq | 1.0 eq |
| Solvent | Dichloromethane | Dichloromethane | Dichloromethane |
| Temperature | Ambient | Ice bath to RT | Ice bath to RT |
| Reaction Time | 2 hours | 16 hours | 16 hours |
Table 2: Product Yield and Characterization This table presents the reported yield and analytical data for the synthesized this compound.
| Data Point | Reported Value | Source |
| Yield | 98% (as a white solid) | [7] |
| Mass Spectrum | m/z 277 [M+H]⁺ | [7] |
| ¹³C-NMR | δ 154.9, 146.8, 129.5, 117.6, 113.4, 79.7, 50.2, 42.8, 32.5, 28.5 (101 MHz, CDCl₃) | [1] |
Experimental Protocol
Materials and Reagents
-
N-tert-butoxycarbonyl-4-piperidone (1-Boc-4-piperidone) [CAS: 79099-07-3]
-
Aniline [CAS: 62-53-3]
-
Sodium triacetoxyborohydride (STAB) [CAS: 56553-60-7]
-
Glacial Acetic Acid [CAS: 64-19-7]
-
Dichloromethane (DCM), anhydrous [CAS: 75-09-2]
-
1M or 2M Sodium Hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add 1-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and anhydrous dichloromethane.[1]
-
Imine Formation: Stir the mixture at room temperature for approximately 10-15 minutes to allow for initial imine formation.
-
Cooling: Cool the flask in an ice bath.[1]
-
Reducing Agent Addition: While stirring, add sodium triacetoxyborohydride (1.5 eq) to the cooled solution portion-wise over 5-10 minutes.[1]
-
Acid Catalyst: Add glacial acetic acid (1.0 eq) to the reaction mixture.[1][7]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours to ensure the reaction goes to completion.[1] The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: After 16 hours, carefully quench the reaction by adding 1M or 2M aqueous sodium hydroxide solution.[1][7]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and stir vigorously for 5 minutes.[7] Allow the layers to separate, and collect the organic phase. Extract the aqueous layer two more times with dichloromethane.[1]
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.[7]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[1][7] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting white solid is often of high purity.[7] If further purification is needed, recrystallization or flash column chromatography can be performed.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water. Handle with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. incb.org [incb.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 7. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Buchwald-Hartwig Amination: C-N Bond Formation Utilizing 4-Aminopiperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, a cornerstone transformation in modern organic and medicinal chemistry.[1][2][3] This reaction facilitates the formation of arylamines from aryl halides or pseudohalides and a primary or secondary amine, offering significant advantages over traditional methods such as nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1][3]
The N-aryl-4-aminopiperidine moiety is a privileged scaffold in a vast array of biologically active molecules and approved pharmaceuticals. Its presence is critical in compounds targeting a range of conditions, including but not limited to, cancer, pain, and neurological disorders. For instance, this structural motif is a key building block in the development of N-type calcium channel blockers for the treatment of pain and neuropathic pain. The Buchwald-Hartwig amination provides a robust and versatile methodology for the efficient construction of these valuable N-aryl-4-aminopiperidine derivatives.
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium source, a suitable phosphine (B1218219) ligand, a base, and the solvent system. For the coupling of 4-aminopiperidines, particularly the commonly used N-Boc protected variant (4-amino-1-Boc-piperidine), sterically hindered and electron-rich biarylphosphine ligands are often essential for achieving high yields and good functional group tolerance, especially when dealing with less reactive aryl chlorides. Commonly employed ligands include XPhos, RuPhos, and BrettPhos, often used in conjunction with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂, or as pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3).
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of 4-amino-1-Boc-piperidine with various aryl halides. These examples highlight the scope of the reaction with respect to different substitution patterns on the aryl halide.
Table 1: Buchwald-Hartwig Amination of 4-Amino-1-Boc-piperidine with Aryl Bromides
| Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | XPhos Pd G3 (2) | - | Cs₂CO₃ | t-BuOH | 100 | 24 | 78 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | Toluene | 80 | 10 | 65 |
| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 88 |
Table 2: Buchwald-Hartwig Amination of 4-Amino-1-Boc-piperidine with Aryl Chlorides
| Aryl Chloride | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | XPhos Pd G3 (3) | - | NaOtBu | Toluene | 110 | 24 | 75 |
| 4-Chloroanisole | Pd₂(dba)₃ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 120 | 36 | 68 |
| 1-Chloro-4-(trifluoromethyl)benzene | RuPhos Pd G3 (3) | - | Cs₂CO₃ | t-BuOH | 110 | 24 | 62 |
| 2-Chloropyridine | Pd(OAc)₂ (3) | BrettPhos (6) | LiHMDS | Toluene | 100 | 18 | 55 |
| 1-Chloro-3,5-dimethylbenzene | XPhos Pd G3 (3) | - | NaOtBu | Dioxane | 120 | 36 | 72 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 4-Amino-1-Boc-piperidine with an Aryl Halide
This protocol provides a general procedure that can be adapted for specific substrates based on the data presented in the tables above.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Amino-1-Boc-piperidine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst like XPhos Pd G3) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-6 mol% if not using a precatalyst)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, t-BuOH)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), 4-amino-1-Boc-piperidine (1.2-1.5 equiv), the base (1.4-2.0 equiv), the palladium precatalyst, or the palladium source and the ligand.
-
Seal the reaction vessel with a septum or a cap with a PTFE liner.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-4-amino-1-Boc-piperidine.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
The Versatile Scaffold: 1-Boc-4-(Phenylamino)piperidine in GPCR Ligand Synthesis
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
The 1-Boc-4-(phenylamino)piperidine scaffold is a cornerstone in modern medicinal chemistry, providing a robust framework for the synthesis of a diverse array of G-protein coupled receptor (GPCR) ligands. Its inherent structural features and amenability to chemical modification have positioned it as a privileged scaffold, particularly in the development of potent and selective modulators of opioid and dopamine (B1211576) receptors. This document provides a comprehensive overview of its application, including detailed synthetic protocols and pharmacological characterization methods.
Introduction to a Privileged Scaffold
This compound, and its derivatives, serve as a key building block for numerous biologically active molecules.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen allows for controlled, stepwise synthesis, while the phenylamino (B1219803) moiety at the 4-position provides a crucial interaction point with GPCR binding pockets. This scaffold is famously a precursor in the synthesis of fentanyl and its analogs, potent agonists of the mu-opioid receptor.[2] Furthermore, its structural motif is readily adapted for the generation of ligands targeting other GPCRs, including dopamine receptors, by modifying the substituents on the phenyl ring and the piperidine nitrogen.
Application in Opioid Receptor Ligand Synthesis
The 4-anilinopiperidine structure is central to the pharmacophore of fentanyl and its numerous analogs, which are highly potent mu-opioid receptor (MOR) agonists.[3] The synthesis of these compounds typically involves the acylation of the secondary amine of a 4-anilinopiperidine derivative.
Pharmacological Data of Representative Opioid Ligands
The following table summarizes the in vitro pharmacological data for fentanyl and some of its analogs, highlighting their high affinity and potency at the human mu-opioid receptor (hMOR).
| Compound | Ki (nM) at hMOR | EC50 (nM) for [35S]GTPγS binding | % Stimulation vs. DAMGO | Reference |
| Fentanyl | 0.39 ± 0.05 | 29 ± 14 | 93 ± 3% | [4] |
| Acrylfentanyl | 0.20 ± 0.02 | 1.8 ± 0.3 | 98.7 ± 1.6% | [5] |
| Furanylfentanyl | 0.14 ± 0.01 | 2.0 ± 0.3 | 105 ± 1.9% | [5] |
| Morphine | 4.2 ± 0.13 | 150 ± 50 | 99 ± 4% | [4] |
Application in Dopamine Receptor Ligand Synthesis
The versatility of the this compound scaffold extends to the development of dopamine receptor ligands. By modifying the phenylamino group and introducing different substituents on the piperidine nitrogen, researchers have developed potent and selective antagonists for dopamine receptor subtypes, particularly the D4 receptor.
Pharmacological Data of Representative Dopamine D4 Receptor Antagonists
The following table presents the binding affinities of representative dopamine D4 receptor antagonists synthesized from a substituted piperidine scaffold.
| Compound | Ki (nM) at hD4R | Reference |
| 14a | 0.3 | [6][7] |
| 9j | 1.7 | |
| 9k | 2.7 | |
| 8e | 27 |
Experimental Protocols
General Synthesis of N-Acyl-4-(phenylamino)piperidine Derivatives (Fentanyl Analogs)
This protocol describes a general method for the synthesis of fentanyl-like compounds starting from this compound.
Step 1: Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting salt of 4-(phenylamino)piperidine can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
Step 2: Acylation of 4-(phenylamino)piperidine
-
Dissolve the deprotected 4-(phenylamino)piperidine in an aprotic solvent like CH2Cl2 or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the desired acylating agent (e.g., propionyl chloride for the synthesis of fentanyl) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl-4-(phenylamino)piperidine derivative.
Mu-Opioid Receptor (MOR) Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound for the mu-opioid receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).
-
Radioligand: [3H]DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total binding wells: Assay buffer, [3H]DAMGO, and cell membranes.
-
Non-specific binding wells: Naloxone, [3H]DAMGO, and cell membranes.
-
Competition binding wells: Test compound at various concentrations, [3H]DAMGO, and cell membranes.
-
-
Incubate the plate at room temperature for 60-120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2 Receptor (D2R) Functional Assay (cAMP Inhibition)
This protocol measures the ability of a test compound to act as an agonist or antagonist at the D2 receptor by quantifying its effect on forskolin-stimulated cAMP levels.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
D2 receptor agonist (e.g., quinpirole).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and supplements.
-
96- or 384-well cell culture plates.
Procedure:
-
Seed the D2R-expressing cells into 96- or 384-well plates and grow to confluency.
-
For antagonist testing, pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., EC80 of quinpirole) in the presence or absence of the test antagonist. For agonist testing, add various concentrations of the test compound.
-
Simultaneously or subsequently, stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
For agonists, plot the cAMP levels against the log concentration of the test compound to determine the EC50 value.
-
For antagonists, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.
Visualizations
Synthetic Pathway from this compound
Caption: General synthetic routes from the this compound scaffold.
Mu-Opioid Receptor Signaling Pathways
References
- 1. pnas.org [pnas.org]
- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 3. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Spiro-piperidines using 1-Boc-4-(Phenylamino)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of spiro-piperidine scaffolds, a class of compounds of significant interest in medicinal chemistry due to their structural rigidity and three-dimensional nature. The protocols focus on the utilization of 1-Boc-4-(phenylamino)piperidine derivatives as versatile starting materials.
Introduction
Spiro-piperidines are a prominent structural motif in a wide array of natural products and medicinally important compounds. The inherent three-dimensionality and conformational rigidity of the spirocyclic system offer unique opportunities for designing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The piperidine (B6355638) moiety is one of the most frequently encountered nitrogen-containing heterocycles in FDA-approved drugs, and its incorporation into a spirocyclic framework has been a successful strategy in the development of novel therapeutics. This document outlines key synthetic strategies for accessing spiro-piperidines, with a particular focus on methods starting from readily available this compound derivatives.
Synthesis of the Key Starting Material: this compound
A common and efficient method for the synthesis of the versatile starting material, this compound, is through the reductive amination of 1-Boc-4-piperidone with aniline (B41778).
Caption: Reductive amination for this compound synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) and aniline (1.0 eq) in dichloromethane, add glacial acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M NaOH solution until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford this compound as a white solid.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 1-Boc-4-piperidone | 1.0 | 199.27 |
| Aniline | 1.0 | 93.13 |
| Sodium triacetoxyborohydride | 1.5 | 211.94 |
| Acetic Acid | 1.0 | 60.05 |
Table 1: Stoichiometry for the synthesis of this compound. Typical yields for this reaction are in the range of 80-95%.
Application Note 1: Synthesis of Spiro[indoline-3,4'-piperidine] (B44651) Derivatives
The spiro[indoline-3,4'-piperidine] scaffold, particularly the spiro-oxindole core, is a privileged structure in medicinal chemistry, appearing in numerous natural products and bioactive molecules. A plausible synthetic strategy to access this scaffold from a this compound derivative involves an intramolecular cyclization. This often requires pre-functionalization of the aniline ring to introduce a group that can participate in the ring closure.
Proposed Synthetic Strategy: Intramolecular Friedel-Crafts Cyclization
A proposed route involves the acylation of the aniline nitrogen of a this compound derivative with a suitable acyl chloride (e.g., chloroacetyl chloride), followed by an intramolecular Friedel-Crafts cyclization to form the spiro-oxindole ring.
Caption: Proposed synthesis of a spiro-oxindole via intramolecular cyclization.
Proposed Experimental Protocol: Synthesis of 1'-Boc-spiro[indoline-3,4'-piperidin]-2-one
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Dichloromethane (DCM)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Step 1: Acylation
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in dry DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-(1-Boc-piperidin-4-yl)-N-phenyl-2-chloroacetamide can be used in the next step without further purification or purified by column chromatography.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Suspend aluminum chloride (2.0 eq) in dry DCE under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of the crude chloroacetamide from Step 1 in dry DCE dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1'-Boc-spiro[indoline-3,4'-piperidin]-2-one.
| Starting Material | Product | Expected Yield (%) |
| N-(1-Boc-piperidin-4-yl)-N-phenyl-2-chloroacetamide | 1'-Boc-spiro[indoline-3,4'-piperidin]-2-one | 50-70 |
| N-(1-Boc-piperidin-4-yl)-N-(4-methoxyphenyl)-2-chloroacetamide | 1'-Boc-5-methoxy-spiro[indoline-3,4'-piperidin]-2-one | 55-75 |
Table 2: Expected products and yields for the proposed intramolecular Friedel-Crafts cyclization based on analogous reactions.
Application Note 2: Synthesis of Dihydrospiro[quinoline-2,4'-piperidines]
The dihydrospiro[quinoline-2,4'-piperidine] scaffold is another important class of spiro-piperidines with potential applications in drug discovery. A known synthetic route to this scaffold involves an intramolecular Friedel-Crafts alkylation of an alkene.[1]
Synthetic Strategy: Intramolecular Alkene Friedel-Crafts Alkylation
This two-step synthesis starts from N-benzyl-4-piperidone. The first step is a condensation with aniline to form an imine, which then reacts with allylmagnesium bromide. The resulting allylated amine undergoes an acid-catalyzed intramolecular Friedel-Crafts cyclization to afford the spiro-quinoline.
Caption: Synthesis of a dihydrospiro[quinoline-2,4'-piperidine].[1]
Experimental Protocol: Synthesis of 1'-Benzyl-4-methyl-3,4-dihydrospiro[(1H)quinoline-2,4'-piperidine][1]
Materials:
-
N-Benzyl-4-piperidone
-
Aniline
-
Glacial Acetic Acid (cat.)
-
Allylmagnesium bromide solution in Et₂O
-
85% Sulfuric Acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Standard laboratory glassware
Procedure:
Step 1 & 2: Imine formation and Allylation
-
A mixture of N-benzyl-4-piperidone (1.0 eq), aniline (1.0 eq), and a catalytic amount of acetic acid is heated at reflux for 6-8 hours.
-
After cooling, the reaction mixture is diluted with diethyl ether.
-
To this solution, allylmagnesium bromide (1.2 eq) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 4-5 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude allylated amine, which is used in the next step without further purification.
Step 3: Intramolecular Friedel-Crafts Alkylation
-
The crude allylated amine is added slowly to 85% sulfuric acid at 0 °C.
-
The mixture is then heated to 80 °C for 4-6 hours.
-
After cooling, the reaction mixture is carefully poured onto ice and neutralized with a concentrated NaOH solution.
-
The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to afford the desired dihydrospiro[quinoline-2,4'-piperidine].
| Product | Reported Yield (%)[1] |
| 1'-Benzyl-4-methyl-3,4-dihydrospiro[(1H)quinoline-2,4'-piperidine] | 75 |
| 1'-Benzyl-6-chloro-4-methyl-3,4-dihydrospiro[(1H)quinoline-2,4'-piperidine] | 72 |
Table 3: Reported yields for the synthesis of dihydrospiro[quinoline-2,4'-piperidines].[1]
Conclusion
The protocols and application notes presented herein demonstrate the utility of this compound and related structures as valuable precursors for the synthesis of medicinally relevant spiro-piperidine scaffolds. The described methods, including proposed intramolecular Friedel-Crafts reactions and established intramolecular alkene alkylations, provide a foundation for researchers to explore the synthesis of novel spirocyclic compounds for drug discovery and development. The modular nature of these synthetic routes allows for the introduction of various substituents, enabling the generation of diverse compound libraries for biological screening.
References
Application Notes and Protocols: N-alkylation of 1-Boc-4-(Phenylamino)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of 1-Boc-4-(phenylamino)piperidine derivatives is a critical transformation in medicinal chemistry. The resulting N-alkylated products are key intermediates in the synthesis of a wide range of biologically active molecules, most notably as precursors to potent opioid analgesics like fentanyl and its analogs.[1][2][3] The strategic introduction of an alkyl group on the nitrogen atom of the phenylamino (B1219803) moiety allows for the modulation of pharmacological properties such as potency, selectivity, and metabolic stability.
This document provides detailed application notes and experimental protocols for the N-alkylation of this compound and its derivatives. Two primary methodologies are discussed: direct alkylation with alkyl halides and reductive amination.
Key Methodologies for N-Alkylation
The two main strategies for the N-alkylation of the secondary amine in this compound derivatives are direct alkylation and reductive amination.
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct reaction of the secondary amine with an alkyl halide in the presence of a base.[4] While straightforward, this method can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts. Careful control of reaction conditions is crucial.[5]
-
Reductive Amination: This widely used and reliable method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[4] A significant advantage of this method is the prevention of over-alkylation.[4] Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) are often employed due to their selectivity for the iminium ion.[3][4]
The parent compound, this compound, is typically synthesized via reductive amination of N-Boc-4-piperidone with aniline.[3][6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of the starting material for subsequent N-alkylation reactions.
Reaction Scheme:
References
- 1. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]
- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Boc Deprotection of 1-Boc-4-(phenylamino)piperidine to 4-anilinopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the tert-butoxycarbonyl (Boc) protecting group from 1-Boc-4-(phenylamino)piperidine is a critical step in the synthesis of 4-anilinopiperidine, a key intermediate in the preparation of various pharmaceutical compounds.[1][2][3] This process, known as Boc deprotection, is typically achieved under acidic conditions.[4][5] The choice of acid, solvent, and reaction conditions can significantly impact the reaction's efficiency, yield, and purity of the final product. These application notes provide detailed protocols for the Boc deprotection of this compound, a summary of common reaction conditions, and troubleshooting guidelines.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes common methods for the Boc deprotection of this compound, highlighting the reagents, solvents, and typical reaction conditions. This allows for an easy comparison to select the most suitable protocol for a specific application.
| Method | Reagent & Concentration | Solvent | Temperature | Time | Typical Yield | Purity | Notes |
| 1 | Trifluoroacetic Acid (TFA), 20-50% v/v | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-4 hours | >90% | High | A common and effective method.[4][6] Reaction progress should be monitored by TLC or LC-MS.[4] |
| 2 | Hydrochloric Acid (HCl), 4M solution | 1,4-Dioxane (B91453) | Room Temp. | 1-4 hours | >90% | High | An alternative to TFA, often used when TFA-sensitive groups are present.[7][8][9] The hydrochloride salt of the product often precipitates.[4] |
| 3 | Hydrochloric Acid (HCl), aqueous | - | Room Temp. | 2 hours | Good | Good | A straightforward method using aqueous HCl.[10] |
| 4 | Oxalyl Chloride | Methanol | Room Temp. | up to 4 hours | Good | Good | A milder alternative to strong acids, suitable for sensitive substrates.[11] |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the complete removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.[12]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (approximately 0.1–0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10 equivalents, or to a final concentration of 20-50% v/v) to the stirred solution.[4][12]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[12]
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-anilinopiperidine.
Method 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol details the removal of the Boc group using a solution of hydrochloric acid in 1,4-dioxane.[12]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5 equivalents).[12]
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate from the solution.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.[12]
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 4-anilinopiperidine hydrochloride.[12]
Mandatory Visualization
The following diagrams illustrate the chemical reaction and a general experimental workflow for the Boc deprotection of this compound.
Caption: Chemical transformation of this compound to 4-anilinopiperidine.
Caption: General experimental workflow for Boc deprotection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 3. 1-N-Boc-4-(Phenylamino)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 1-Boc-4-(Phenylamino)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 1-Boc-4-(phenylamino)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a crucial building block in medicinal chemistry, notably as a precursor in the synthesis of fentanyl and its analogues.[1][2] Its purity and characterization are critical for ensuring the quality and safety of subsequent active pharmaceutical ingredients (APIs). This document outlines robust analytical methods for its comprehensive characterization. The molecular formula for this compound is C₁₆H₂₄N₂O₂ with a molecular weight of 276.4 g/mol .[1]
Analytical Methods Overview
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. HPLC is well-suited for purity determination and quantification at room temperature, while GC-MS provides detailed structural information and is highly effective for identifying volatile and semi-volatile impurities.
An overview of the analytical workflow is presented in the diagram below:
Caption: General analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound. The presence of the phenylamino (B1219803) group provides a UV chromophore, allowing for detection without derivatization.[1] A Time-of-Flight (TOF) mass spectrometer can be coupled with HPLC for accurate mass determination.
Experimental Protocol: HPLC-TOF
This protocol is adapted from a validated method for the analysis of 4-anilino-1-Boc-piperidine.[3]
1. Instrumentation:
-
Agilent 1260 Infinity HPLC with a binary pump or equivalent.
-
Agilent 6230B TOF Mass Spectrometer or equivalent.
-
Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.[3]
2. Reagents and Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium formate (B1220265) (analytical grade)
-
This compound reference standard
-
Sample of this compound for analysis
3. Sample Preparation:
-
Prepare a stock solution of the reference standard and the sample in methanol at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solutions with the initial mobile phase composition to a suitable working concentration (e.g., 10-100 µg/mL).
-
Filter the solutions through a 0.22 µm or 0.45 µm syringe filter prior to injection.
4. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic acid and 1mM Ammonium formate in Water[3] |
| Mobile Phase B | 0.1% Formic acid in Methanol[3] |
| Gradient | Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and finally to 100% B in 5 min. Hold for 1 min and return to 5% B for equilibration for 1.7 min.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 1 µL[3] |
| Column Temperature | Ambient or controlled at 25 °C |
| UV Detection | 249 nm[1] |
5. Mass Spectrometry Conditions (TOF):
| Parameter | Condition |
|---|---|
| Ionization Mode | Dual AJS ESI, Positive[3] |
| Mass Range | 82 - 1000 amu[3] |
| Drying Gas (N₂) Temperature | 325 °C[3] |
| Drying Gas Flow | 6 L/min[3] |
| Nebulizer Pressure | 25 psig[3] |
| Vcap | 4000 V[3] |
| Fragmentor | 175 V[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities in the this compound sample. It also serves as a confirmatory method for the identity of the main compound.
Experimental Protocol: GC-MS
This protocol is based on a method used for the forensic analysis of 4-anilino-1-Boc-piperidine.[3]
1. Instrumentation:
-
Agilent GC-MS system or equivalent.
-
Column: HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[3]
2. Reagents and Materials:
-
Methanol or another suitable solvent (GC grade)
-
This compound reference standard
-
Sample of this compound for analysis
3. Sample Preparation:
-
Prepare a solution of the reference standard and the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.22 µm or 0.45 µm syringe filter if necessary.
4. GC-MS Conditions:
| Parameter | Condition |
|---|---|
| Injector Temperature | 280 °C[3] |
| Injection Volume | 1 µL[3] |
| Split Ratio | 50:1[3] |
| Carrier Gas | Helium at 1.2 mL/min[3] |
| Oven Program | 170 °C for 1 min, ramp at 8 °C/min to 190 °C, then ramp at 18 °C/min to 293 °C and hold for 7.1 min, then ramp at 50 °C/min to 325 °C and hold for 6.1 min.[3] |
| Transfer Line Temperature | 235 °C[3] |
| Ion Source | Electron Ionization (EI) at 70 eV[3] |
| Source Temperature | 280 °C[3] |
| Quadrupole Temperature | 180 °C[3] |
| Scan Range | m/z 50-550[3] |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound.
| Analytical Method | Parameter | Expected Value | Reference |
| HPLC-TOF | Retention Time (RT) | Method dependent | N/A |
| Theoretical [M+H]⁺ | 277.1916 m/z | [4] | |
| Measured [M+H]⁺ | 277.1838 m/z (Δppm: -1.34) | [3] | |
| GC-MS | Retention Time (RT) | 7.94 min (under specified conditions) | [3] |
| Base Peak (BP1) | 57 m/z | [3] | |
| Base Peak (BP2) | 83 m/z | [3] | |
| Base Peak (BP3) | 93 m/z | [3] |
Note on GC-MS Fragmentation: The base peak at m/z 57 is characteristic of the tert-butyl group loss. Other significant fragments would arise from the cleavage of the piperidine (B6355638) ring and the phenylamino moiety. A full fragmentation pattern should be established using a reference standard.
Conclusion
The described HPLC and GC-MS methods provide a comprehensive approach for the characterization of this compound. The HPLC method is ideal for purity assessment and quantification, while the GC-MS method is excellent for impurity profiling and structural confirmation. These protocols can be implemented in research and quality control laboratories to ensure the identity and quality of this important pharmaceutical intermediate.
References
Application Notes and Protocols: Use of 1-Boc-4-(phenylamino)piperidine in Parallel Synthesis of Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(phenylamino)piperidine is a versatile scaffold for the construction of diverse compound libraries in drug discovery. Its piperidine (B6355638) core is a prevalent motif in many biologically active compounds, and the protected amine at the 1-position, coupled with the phenylamino (B1219803) group at the 4-position, allows for controlled, stepwise diversification. This document provides detailed protocols for the parallel synthesis of compound libraries based on this scaffold, along with quantitative data from representative library syntheses and visualizations of relevant biological pathways.
The use of parallel synthesis techniques enables the rapid generation of a multitude of analogs, which is crucial for efficient structure-activity relationship (SAR) studies and hit-to-lead optimization. The protocols outlined below are designed for a 96-well plate format, facilitating high-throughput synthesis and purification.
Experimental Protocols
This protocol describes the parallel synthesis of a library of N-substituted-4-(phenylamino)piperidines via reductive amination in a 96-well plate format.
Materials:
-
This compound
-
A diverse library of aldehydes or ketones
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (B129727) (MeOH)
-
96-well deep-well plates (2 mL volume)
-
Plate shaker
-
Multichannel pipette or automated liquid handler
-
Solid-phase extraction (SPE) cartridges (e.g., SCX-2) for purification
-
Nitrogen evaporator
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Prepare 0.22 M stock solutions of a diverse set of 96 aldehydes or ketones in anhydrous DCM in a separate 96-well plate.
-
-
Reaction Setup in 96-Well Plate:
-
To each well of a 96-well deep-well plate, add 250 µL of the this compound stock solution (0.05 mmol).
-
To each well, add 250 µL of the corresponding aldehyde or ketone stock solution (0.055 mmol, 1.1 equivalents).
-
Seal the plate and shake at room temperature for 1 hour to allow for imine/enamine formation.
-
-
Reductive Amination:
-
Prepare a suspension of sodium triacetoxyborohydride in anhydrous DCM (0.4 M).
-
To each well, add 250 µL of the STAB suspension (0.1 mmol, 2 equivalents).
-
Seal the plate and shake at room temperature for 16-24 hours.
-
-
Reaction Quenching and Work-up:
-
Quench the reaction by adding 250 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Shake the plate for 15 minutes.
-
Add 500 µL of DCM to each well and shake for another 15 minutes.
-
Allow the layers to separate and carefully remove the aqueous layer using a multichannel pipette.
-
-
Boc-Deprotection:
-
To the organic layer in each well, add 250 µL of 4 M HCl in dioxane.
-
Shake the plate at room temperature for 2 hours.
-
Evaporate the solvent and excess HCl under a stream of nitrogen.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition the SCX-2 SPE cartridges by washing with methanol.
-
Dissolve the crude product in each well in a minimal amount of methanol.
-
Load the solution onto the conditioned SPE cartridges.
-
Wash the cartridges with methanol to remove neutral impurities.
-
Elute the desired amine products with a solution of 2 M ammonia (B1221849) in methanol.
-
-
Final Product Preparation:
-
Evaporate the solvent from the eluates under a stream of nitrogen to yield the final library of N-substituted-4-(phenylamino)piperidines.
-
Analyze the purity and confirm the identity of a representative selection of library members by LC-MS.
-
This protocol outlines the synthesis of a library of 1-aryl-4-(phenylamino)piperidines using a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
This compound
-
A diverse library of aryl bromides or iodides
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2'-(Dicyclohexylphosphino)-N,N-dimethyl-[1,1'-biphenyl]-2-amine (DavePhos) or similar ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343) or xylene
-
96-well deep-well plates with screw caps
-
Inert atmosphere glovebox or Schlenk line
-
Plate shaker with heating capabilities
Procedure:
-
Boc-Deprotection of Starting Material:
-
Dissolve this compound in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1 hour.
-
Concentrate under reduced pressure, and basify with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry over sodium sulfate, and concentrate to yield 4-(phenylamino)piperidine.
-
-
Reaction Setup in 96-Well Plate (under inert atmosphere):
-
In a glovebox, to each well of a 96-well deep-well plate, add the deprotected 4-(phenylamino)piperidine (0.05 mmol).
-
Add the corresponding aryl halide (0.06 mmol, 1.2 equivalents) to each well.
-
Add sodium tert-butoxide (0.07 mmol, 1.4 equivalents).
-
Prepare a stock solution of Pd₂(dba)₃ (0.001 mmol per well) and DavePhos (0.002 mmol per well) in anhydrous toluene.
-
Add the catalyst/ligand solution to each well.
-
Add 500 µL of anhydrous toluene to each well.
-
-
Reaction:
-
Seal the plate tightly with screw caps.
-
Heat the plate at 80-100°C with shaking for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the plate to room temperature.
-
Quench the reaction by adding 500 µL of water to each well.
-
Add 500 µL of ethyl acetate (B1210297) and shake.
-
Separate the organic layer.
-
Purify the crude products using parallel HPLC or silica (B1680970) gel chromatography.
-
Data Presentation
The following tables summarize quantitative data from the synthesis and biological evaluation of compound libraries derived from 4-aminopiperidine (B84694) scaffolds.
Table 1: Biological Activity of a 4-Aminopiperidine Library as SMO/ERK Dual Inhibitors
| Compound ID | R Group | SMO IC₅₀ (µM) | ERK IC₅₀ (µM) | RBE Cell Cytotoxicity IC₅₀ (µM) |
| I-1 | H | 1.23 | 2.45 | 5.67 |
| I-5 | 4-F-Ph | 0.87 | 1.98 | 3.12 |
| I-13 | 4-Cl-Ph | 0.54 | 1.15 | 2.01 |
| I-18 | 3-MeO-Ph | 1.05 | 2.11 | 4.89 |
Table 2: Antifungal Activity of a 4-Aminopiperidine Library
| Compound ID | N-substituent | R Group on Amine | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| 2a | Benzyl | n-Octyl | 16 | 32 |
| 2b | Benzyl | n-Dodecyl | 4 | 8 |
| 3a | Phenethyl | n-Octyl | 8 | 16 |
| 3b | Phenethyl | n-Dodecyl | 2 | 4 |
Mandatory Visualization
Caption: Workflow for parallel synthesis of a compound library.
Caption: Inhibition of the Hedgehog signaling pathway by a SMO antagonist.
Role of 1-Boc-4-AP in the synthesis of norfentanyl
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-(Phenylamino)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Boc-4-(phenylamino)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are reductive amination and Buchwald-Hartwig amination. Reductive amination involves the reaction of 1-Boc-4-piperidone with aniline (B41778) in the presence of a reducing agent.[1][2] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between 1-Boc-4-aminopiperidine and an aryl halide.[3][4][5]
Q2: Which synthetic route generally provides a higher yield?
A2: Reductive amination is often reported with very high yields, sometimes reaching up to 98%.[1] However, the yield of the Buchwald-Hartwig amination can also be substantial, though it may be more sensitive to reaction conditions and catalyst efficiency. The choice of method may also depend on the availability and cost of the starting materials and reagents.
Q3: What are the key starting materials for each method?
A3:
-
Reductive Amination: The key starting materials are N-(tert-Butoxycarbonyl)-4-piperidone (1-Boc-4-piperidone) and aniline.[1][2]
-
Buchwald-Hartwig Amination: This route typically starts from 1-Boc-4-aminopiperidine and an aryl halide, such as bromobenzene (B47551) or iodobenzene.[6]
Q4: Are there any significant safety precautions to consider during the synthesis?
A4: Yes, several safety precautions should be taken. Aniline is toxic and readily absorbed through the skin, so appropriate personal protective equipment (PPE), including gloves and a lab coat, is essential. Reducing agents like sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride are moisture-sensitive and can release flammable or toxic gases upon contact with water or acid. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield in Reductive Amination
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Use a fresh bottle of the reducing agent (e.g., sodium triacetoxyborohydride). Ensure it has been stored under anhydrous conditions. |
| Incomplete Imine Formation | The reaction of the ketone and amine to form the imine intermediate is acid-catalyzed. Ensure an appropriate amount of a weak acid like acetic acid is present.[2][7] The reaction may require gentle heating or a longer reaction time to drive imine formation before the addition of the reducing agent. |
| Incorrect pH | The pH of the reaction mixture is crucial. For reductive amination with sodium triacetoxyborohydride, the presence of acetic acid is generally sufficient. If using sodium cyanoborohydride, the reaction should be maintained at a slightly acidic pH (around 5-6) for optimal results. |
| Reaction Temperature Too Low | While the initial addition of reagents may be done at 0°C to control the reaction rate, the reaction is typically stirred at room temperature for several hours to ensure completion.[8][9] |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-reduction | This can occur if a strong reducing agent is used or if the reaction conditions are too harsh. Sodium triacetoxyborohydride is a mild and selective reducing agent that is well-suited for this transformation.[2] |
| Dialkylation of Aniline | While less common with a secondary amine precursor, ensure a 1:1 stoichiometry of the piperidone and aniline to minimize the chance of side reactions. |
| Side reactions from impurities | Ensure the purity of starting materials. Impurities in the 1-Boc-4-piperidone or aniline can lead to undesired side products. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is an oil | While often a solid, the product can sometimes be an oil.[7] If crystallization is difficult, purification by column chromatography on silica (B1680970) gel is a reliable alternative. |
| Incomplete removal of starting materials | Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting materials before workup. If starting material remains, consider extending the reaction time or adding a small amount of additional reducing agent. |
| Emulsion during workup | During the aqueous workup, emulsions can form. Adding brine (saturated NaCl solution) can help to break up emulsions and improve phase separation. |
Experimental Protocols
Method 1: Reductive Amination
This protocol is based on a high-yield synthesis using sodium triacetoxyborohydride.[1][2]
Materials:
-
N-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq)
-
Aniline (1.0 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Acetic acid (1.0 eq)
-
1M Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-4-piperidone and aniline in dichloromethane in a round-bottom flask.
-
Add acetic acid to the solution.
-
Slowly add sodium triacetoxyborohydride in portions to the stirred mixture at room temperature.
-
Stir the reaction mixture for 2-16 hours at ambient temperature.[1][2] Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding 1M aqueous sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Buchwald-Hartwig Amination
This protocol provides an alternative route using a palladium catalyst.
Materials:
-
1-Boc-4-aminopiperidine (1.0 eq)
-
Aryl bromide (e.g., bromobenzene) (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (typically 1-5 mol%)
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Phosphine (B1218219) ligand (e.g., XPhos, SPhos) (typically 2-10 mol%)
-
Strong base (e.g., sodium tert-butoxide) (1.5-2.0 eq)
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Anhydrous toluene (B28343) or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide to a dry reaction flask.
-
Add 1-Boc-4-aminopiperidine, the aryl bromide, and the anhydrous solvent.
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Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove the palladium catalyst.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reductive Amination Conditions
| Reducing Agent | Solvent | Acid | Reaction Time | Yield | Reference |
| Sodium triacetoxyborohydride | Dichloromethane | Acetic Acid | 2 h | 98% | [1] |
| Sodium triacetoxyborohydride | Dichloromethane | Acetic Acid | 16 h | ~95% | [2] |
| Sodium cyanoborohydride | Methylene chloride | Acetic Acid | 15 h | 80% | [8][9] |
Visualizations
Caption: Experimental workflow for the reductive amination synthesis.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis routes of 1-Boc-4-(4-fluoro-phenylamino)-piperidine [benchchem.com]
- 7. osti.gov [osti.gov]
- 8. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]
- 9. 1-Boc-4-(4-fluoro-phenylamino)-piperidine synthesis - chemicalbook [chemicalbook.com]
Common side reactions in the synthesis of 1-Boc-4-(Phenylamino)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Boc-4-(phenylamino)piperidine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound via two common methods: Reductive Amination and Buchwald-Hartwig Amination.
Method 1: Reductive Amination of 1-Boc-4-piperidone with Aniline (B41778)
This one-pot reaction involves the formation of an imine intermediate from 1-Boc-4-piperidone and aniline, which is then reduced in situ, typically with sodium triacetoxyborohydride (B8407120) (STAB).[1][2]
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete imine formation | - Ensure anhydrous reaction conditions as water can hinder imine formation. - The addition of a catalytic amount of acid, such as acetic acid, can facilitate imine formation.[3] |
| Inefficient reduction | - Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride is moisture-sensitive.[1] - Ensure the reducing agent is added portion-wise to control the reaction rate and temperature. |
| Suboptimal reaction time or temperature | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A typical reaction time is 2-17 hours at room temperature.[3][4] |
Issue 2: Presence of Impurities and Side Products
| Side Product | Identification | Mitigation Strategies |
| 1-Boc-4-piperidinol | Higher polarity spot on TLC compared to the starting material. | Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces imines over ketones.[2][5] Ensure the use of STAB over stronger reducing agents like sodium borohydride (B1222165) to minimize this side product. |
| N,N-Dialkylated Aniline | Lower polarity spot on TLC compared to the desired product. | This is a common side reaction in reductive aminations.[6] Use a 1:1 to 1.2:1 molar ratio of aniline to 1-Boc-4-piperidone to minimize over-alkylation.[4] |
| Acetylated Amine | Observed as an impurity with a mass corresponding to the desired product + 42 Da. | Prolonged reaction times with sodium triacetoxyborohydride can lead to acetylation of the amine product.[7] Monitor the reaction and stop it once the starting material is consumed. |
| Chlorinated Adduct | Observed as an impurity with a mass corresponding to the desired product + 14 Da (from CH2). | Dichloromethane (B109758) (DCM) can react with amines over extended periods.[7] Consider using alternative aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) for long reactions. |
Method 2: Buchwald-Hartwig Amination of 1-Boc-4-aminopiperidine with an Aryl Halide
This palladium-catalyzed cross-coupling reaction forms the C-N bond between 1-Boc-4-aminopiperidine and an aryl halide (e.g., bromobenzene).[8][9]
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a pre-catalyst or ensure the in-situ formation of the active Pd(0) species.[10] - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as the Pd(0) catalyst is oxygen-sensitive. |
| Inappropriate Ligand | - The choice of phosphine (B1218219) ligand is crucial. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective.[11] - The optimal ligand may vary depending on the specific aryl halide and amine. |
| Incorrect Base | - A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. - The choice of base can influence the reaction rate and efficiency.[12] |
Issue 2: Formation of Side Products
| Side Product | Identification | Mitigation Strategies |
| Hydrodehalogenated Arene (e.g., Benzene from Bromobenzene) | A volatile, low-boiling point byproduct. | This results from a side reaction where an intermediate palladium-hydride species reduces the aryl halide.[8][13] Optimizing the ligand and reaction conditions can minimize this. Using a bimetallic Pd-Cu nanocatalyst has been shown to suppress this pathway in some cases.[13] |
| β-Hydride Elimination Product (Imine) | An imine byproduct may be observed by MS. | This is a potential side reaction that competes with reductive elimination to form the desired product.[8] The choice of a suitable ligand and reaction conditions is key to favoring the desired pathway. |
| Phosphine Oxide | Can be observed by 31P NMR and may complicate purification. | This is a common byproduct from the oxidation of the phosphine ligand. Using high-purity reagents and maintaining an inert atmosphere can reduce its formation. |
Quantitative Data Summary
| Synthesis Method | Reactants | Yield (%) | Reference |
| Reductive Amination | 1-Boc-4-piperidone, Aniline | 98 | [3] |
| Reductive Amination | 1-Boc-4-piperidone, 4-Bromoaniline | 72 | [4] |
| Buchwald-Hartwig Amination | 1-Boc-4-aminopiperidine, Bromodichlorobenzene | - | [10] |
Experimental Protocols
Protocol 1: Reductive Amination
A solution of N-tert-butoxycarbonyl-4-piperidone (7 g) and aniline (3.3 g) in dichloromethane (200 ml) is treated with sodium triacetoxyborohydride (10.4 g) followed by acetic acid (2.1 g), and the mixture is stirred for 2 hours at ambient temperature.[3] 1M aqueous sodium hydroxide (B78521) solution (100 ml) is added, followed by diethyl ether (200 ml), and the mixture is stirred vigorously for 5 minutes.[3] The organic phase is separated, washed with water (100 ml), followed by brine (100 ml), dried over anhydrous magnesium sulfate, filtered, and evaporated to yield the product as a white solid (9.5 g, 98%).[3]
Protocol 2: Buchwald-Hartwig Amination
While a specific protocol for the synthesis of this compound via this method was not detailed in the provided results, a general procedure involves reacting 1-Boc-4-aminopiperidine with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane) under an inert atmosphere. The reaction is typically heated until completion.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Common side reaction pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally preferred for the synthesis of this compound?
A1: Both reductive amination and Buchwald-Hartwig amination are viable methods. Reductive amination is often preferred for its operational simplicity (one-pot reaction) and the use of less expensive reagents. However, the Buchwald-Hartwig amination can be more versatile for creating a library of analogs with different aryl groups, as a wide range of aryl halides can be used.
Q2: My reductive amination reaction is very slow. What can I do to speed it up?
A2: The formation of the imine intermediate is often the rate-limiting step. Adding a catalytic amount of a weak acid like acetic acid can accelerate this step.[3] You can also consider a solvent change. While DCM is common, other aprotic solvents might influence the reaction rate.
Q3: I am having trouble removing the phosphine oxide byproduct from my Buchwald-Hartwig reaction. Any suggestions?
A3: Phosphine oxides can be challenging to remove by standard silica (B1680970) gel chromatography. One approach is to oxidize the remaining phosphine ligand to its oxide using an oxidant like hydrogen peroxide, followed by an acidic extraction to remove the more polar phosphine oxide. Alternatively, using a ligand that results in a more easily separable oxide or employing a pre-catalyst can minimize the amount of free ligand in the reaction.
Q4: Can I use other reducing agents for the reductive amination?
A4: Yes, but with caution. Sodium cyanoborohydride (NaBH3CN) is also effective for reductive aminations. However, it is highly toxic.[2] Stronger reducing agents like sodium borohydride (NaBH4) are generally not recommended for one-pot reductive aminations as they can readily reduce the starting ketone, leading to the formation of 1-Boc-4-piperidinol as a significant byproduct.[5][14]
Q5: Is it necessary to use a glovebox for the Buchwald-Hartwig amination?
A5: While a glovebox provides the best inert atmosphere, it is not strictly necessary. The reaction can be successfully performed using standard Schlenk line techniques to ensure the exclusion of oxygen and moisture, which can deactivate the palladium catalyst.
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
- 4. 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-Boc-4-(Phenylamino)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Boc-4-(phenylamino)piperidine by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my purified this compound showing a broad or tailing spot on the TLC plate?
A1: Peak tailing is a common issue when purifying amines on silica (B1680970) gel. The basic nitrogen atom in the piperidine (B6355638) ring and the aniline (B41778) moiety can interact strongly with the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor elution, resulting in streaking or tailing of the spot on a TLC plate and broad peaks during column chromatography.
Q2: How can I prevent peak tailing during the column chromatography of this compound?
A2: To minimize peak tailing, it is highly recommended to add a small amount of a basic modifier to your eluent system. Triethylamine (B128534) (TEA) at a concentration of 0.5-2% (v/v) is commonly used. The TEA will neutralize the acidic sites on the silica gel, preventing the strong adsorption of the basic product.
Q3: What are the most likely impurities I will encounter after the synthesis of this compound via reductive amination?
A3: The most common impurities are the unreacted starting materials: N-Boc-4-piperidone and aniline. It is also possible to have trace amounts of the reducing agent byproducts, depending on the workup procedure.
Q4: My compound is not eluting from the column, even with a high concentration of ethyl acetate (B1210297) in hexane (B92381). What should I do?
A4: If your compound is not eluting, it is likely too polar for the current solvent system. You can try the following:
-
Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). If that is not sufficient, you can switch to a more polar solvent system, such as dichloromethane (B109758)/methanol.
-
Ensure the presence of a basic modifier: Double-check that you have added triethylamine (TEA) to your eluent, as its absence can cause the compound to strongly adhere to the silica gel.
Q5: I see multiple spots on my TLC after the column. How can I improve the separation?
A5: If you are observing poor separation, consider the following:
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Optimize the solvent system: The ideal solvent system should provide a good separation of your product from its impurities on the TLC plate, with the Rf of your product being around 0.25-0.35. You may need to test different ratios of your solvents.
-
Use a shallower gradient: If you are running a gradient elution, a slower, more gradual increase in polarity can improve separation.
-
Check the column loading: Overloading the column can lead to broad bands and poor separation. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w).
-
Ensure proper column packing: An improperly packed column with air bubbles or cracks will lead to channeling and poor separation.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound on a silica gel column.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
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Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Standard laboratory glassware and equipment
2. Thin Layer Chromatography (TLC) Analysis:
-
Prepare a developing chamber with a solvent system of 20% ethyl acetate in hexane with 1% TEA.
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a TLC plate alongside standards of the starting materials (N-Boc-4-piperidone and aniline), if available.
-
Develop the TLC plate and visualize the spots under UV light (254 nm).
-
The ideal solvent system should give an Rf value of ~0.3 for the desired product and good separation from impurities. Adjust the ethyl acetate concentration as needed to achieve this.
3. Column Preparation:
-
Select a column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane with 1% TEA).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the initial, less polar solvent mixture (e.g., 10% ethyl acetate in hexane with 1% TEA).
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 20% or 30% ethyl acetate in hexane with 1% TEA) to elute the desired product.
6. Product Isolation:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: TLC Data for this compound and Related Impurities
| Compound | Structure | Polarity | Approximate Rf* |
| N-Boc-4-piperidone | More Polar | 0.4 - 0.5 | |
| Aniline | More Polar | 0.5 - 0.6 | |
| This compound | Less Polar | 0.25 - 0.35 |
*In 20% Ethyl Acetate / 80% Hexane + 1% Triethylamine. Rf values are estimates and can vary based on experimental conditions.
Table 2: Recommended Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (or Heptane) with 1% Triethylamine |
| Initial Eluent | 10% Ethyl Acetate / 90% Hexane + 1% TEA |
| Final Eluent | 30-40% Ethyl Acetate / 70-60% Hexane + 1% TEA |
| Loading Capacity | ~1g of crude material per 50g of silica gel |
Visualizations
Technical Support Center: Troubleshooting Boc Deprotection of 4-Anilinopiperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the incomplete Boc deprotection of 4-anilinopiperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete Boc deprotection of my 4-anilinopiperidine derivative?
A1: Incomplete Boc deprotection is a frequent issue and can typically be attributed to one or more of the following factors:
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Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is not concentrated enough, the reaction may be slow or stall.[1][2] Standard conditions often involve 20-50% TFA in dichloromethane (B109758) (DCM) or 4M HCl in 1,4-dioxane (B91453).[2]
-
Inadequate Reaction Time: While many Boc deprotections are complete within 1-4 hours at room temperature, some substrates, particularly those with steric hindrance, may require longer reaction times.[2][3]
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Low Temperature: Reactions are typically run at room temperature. If the reaction is sluggish, gentle heating can be considered, but this may increase the risk of side reactions.
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Steric Hindrance: Bulky substituents on the aniline (B41778) or piperidine (B6355638) ring can physically block the approach of the acid to the Boc group, thereby slowing down the rate of cleavage.[3][4]
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Reagent Quality: The purity of the acid is crucial. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[3]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: Regularly monitoring the reaction is key to determining the optimal reaction time and ensuring completion. The following methods are commonly used:
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Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the reaction. The deprotected product, being a more polar amine salt, will have a lower Rf value (it will travel a shorter distance up the plate) than the Boc-protected starting material. Staining the TLC plate with ninhydrin (B49086) can help visualize the primary or secondary amine product, which typically appears as a colored spot.[2]
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more quantitative assessment of the reaction progress by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q3: I am observing side products in my reaction. What are they and how can I prevent them?
A3: A common side reaction during Boc deprotection is the alkylation of the aniline ring by the tert-butyl cation that is generated upon cleavage of the Boc group.[1][5] This is particularly a risk with electron-rich aromatic systems.
-
Prevention with Scavengers: To prevent this, "scavengers" can be added to the reaction mixture. These are reagents that will react with and "trap" the tert-butyl cation before it can react with your product.[1][5] Commonly used scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), and anisole.[2][5]
Q4: What is the best way to work up and purify my deprotected 4-anilinopiperidine derivative?
A4: The product of an acidic Boc deprotection is an amine salt (e.g., trifluoroacetate (B77799) or hydrochloride), which has different solubility properties than the starting material.
-
Isolation of the Salt: Often, the hydrochloride salt will precipitate from the reaction mixture (e.g., when using HCl in dioxane) and can be isolated by filtration and washing with a non-polar solvent like diethyl ether.[2][6] TFA salts are more commonly oils and are often isolated by removing the solvent and excess TFA under reduced pressure.[7]
-
Conversion to Free Amine: If the free amine is required, the crude salt can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid. The organic layer is then dried and concentrated.
-
Purification: The free amine can be purified by silica (B1680970) gel column chromatography. If the salt or the free base is a solid, recrystallization is an excellent method for purification.[2][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection (Starting material remains) | Insufficient acid concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a higher excess of HCl in dioxane.[1][2] |
| Short reaction time | Extend the reaction time and continue to monitor by TLC or LC-MS.[2][3] | |
| Steric hindrance | Consider longer reaction times or gentle heating. In some cases, a stronger acid system may be required.[4] | |
| Formation of Side Products (e.g., t-butylated aniline) | Reaction with generated tert-butyl cation | Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) to the reaction mixture.[2][5] |
| Difficulty in Product Isolation | Product is an oil (common for TFA salts) | After removing excess TFA, attempt to precipitate the salt by adding cold diethyl ether and triturating.[7] |
| Product is water-soluble | If converting to the free base, ensure the aqueous layer is saturated with salt (brine) during extraction to minimize product loss. | |
| Streaking on TLC Plate | Amine product is basic | Add a small amount of triethylamine (B128534) (1-2%) to the TLC mobile phase to improve the spot shape. |
Data Presentation
Table 1: Typical Conditions for Boc Deprotection with TFA
Disclaimer: The following data is based on general procedures for Boc deprotection and may require optimization for specific 4-anilinopiperidine derivatives.
| TFA Concentration (% in DCM) | Typical Reaction Time | Temperature | Notes |
| 20-25% | 1 - 4 hours | Room Temperature | A common and generally effective condition for many substrates.[1][2] |
| 50% | 30 minutes - 2 hours | Room Temperature | Faster deprotection, suitable for less acid-sensitive substrates.[1][9] |
| 100% (Neat TFA) | 5 - 30 minutes | Room Temperature | Very rapid deprotection, but carries a higher risk of side reactions.[1] |
Table 2: Typical Conditions for Boc Deprotection with HCl
Disclaimer: The following data is based on general procedures for Boc deprotection and may require optimization for specific 4-anilinopiperidine derivatives.
| Reagent | Equivalents of HCl | Typical Reaction Time | Temperature | Notes |
| 4M HCl in 1,4-Dioxane | 4 - 10 equivalents | 30 minutes - 2 hours | Room Temperature | Often results in the precipitation of the hydrochloride salt, simplifying isolation.[2][10] |
| HCl (gas) in an organic solvent | N/A (saturated solution) | 30 minutes - 1 hour | 0 °C to Room Temp. | Requires handling of gaseous HCl. |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the N-Boc-4-anilinopiperidine derivative (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to reach a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol (B129727) mobile phase and ninhydrin stain) or LC-MS. The reaction is typically complete in 1-4 hours.[2]
-
Work-up (to isolate TFA salt): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the TFA salt of the product.
-
Work-up (to isolate free amine): After concentrating, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolution: Dissolve the N-Boc-4-anilinopiperidine derivative (1.0 equiv) in a minimal amount of a suitable solvent like DCM or methanol if necessary.
-
Addition of HCl/Dioxane: Add a solution of 4M HCl in 1,4-dioxane (4-10 equivalents).[2][6]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[10][11]
-
Isolation: In many cases, the hydrochloride salt of the product will precipitate out of the solution.[2] If so, collect the solid by filtration and wash it with a non-polar solvent such as diethyl ether. If no precipitate forms, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.
Visualizations
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Caption: Boc deprotection mechanism and potential side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing byproduct formation in reductive amination of 4-piperidones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reductive amination of 4-piperidones. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the reductive amination of 4-piperidones?
A1: The primary byproducts encountered are typically:
-
Over-alkylation Product (Tertiary Amine): This occurs when the newly formed secondary amine reacts with another molecule of the 4-piperidone (B1582916), leading to a tertiary amine. This is especially prevalent when using primary amines as starting materials.
-
Reduced Carbonyl (Alcohol): The 4-piperidone starting material can be directly reduced to the corresponding 4-piperidinol by the reducing agent.[1]
-
Cyanide Adducts: When using sodium cyanoborohydride (NaBH₃CN) as the reducing agent, there is a risk of cyanide addition to the iminium ion intermediate.[2]
Q2: How can I minimize the formation of the tertiary amine byproduct?
A2: To suppress over-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of the primary amine (1.1-1.5 equivalents) to increase the likelihood of the 4-piperidone reacting with the primary amine instead of the secondary amine product.[3]
-
Stepwise Procedure: First, allow the imine to form completely before introducing the reducing agent. This can be monitored by techniques like TLC or LC-MS. Once the 4-piperidone is consumed, the reducing agent is added.[2]
-
Choice of Reducing Agent: Milder reducing agents are less likely to promote side reactions.
-
Reaction Conditions: Running the reaction under neutral or non-acidic conditions can also help to suppress the formation of the tertiary amine.[4]
Q3: The reduction of my starting 4-piperidone to 4-piperidinol is a significant issue. How can I prevent this?
A3: The key to preventing the formation of the alcohol byproduct is the choice of a selective reducing agent.
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is the preferred reagent for one-pot reductive aminations as it is a milder and more sterically hindered reducing agent that selectively reduces the iminium ion over the ketone.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion, particularly at a controlled pH (typically 6-7).[5] However, be mindful of its toxicity.
-
Sodium Borohydride (B1222165) (NaBH₄): This is a less selective reducing agent and can readily reduce the 4-piperidone.[2] If using NaBH₄, a two-step procedure (pre-formation of the imine) is strongly recommended.[5]
Q4: I am observing an unexpected byproduct when using sodium cyanoborohydride. What could it be?
A4: When using sodium cyanoborohydride (NaBH₃CN), a potential side reaction is the addition of cyanide to the iminium ion, forming a cyano-adduct. To mitigate this, ensure careful pH control (maintain between 6 and 8) and consider switching to a safer and often more effective alternative like sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion to the Desired Amine | Incomplete imine formation. | - Add a dehydrating agent like molecular sieves. - Use a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[1] |
| Inefficient reduction of the imine. | - Choose a more suitable reducing agent (see FAQs). - Increase the equivalents of the reducing agent. | |
| Significant Formation of Tertiary Amine Byproduct | The secondary amine product is reacting with the starting 4-piperidone. | - Use a slight excess of the primary amine.[3] - Switch to a two-step procedure where the imine is formed before adding the reducing agent.[2] |
| High Levels of 4-Piperidinol Byproduct | The reducing agent is not selective and is reducing the starting ketone. | - Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2] - If using sodium borohydride (NaBH₄), ensure complete imine formation before its addition.[5] |
| Reaction Stalls or is Sluggish | Steric hindrance from bulky substituents on the 4-piperidone or the amine. | - Increase the reaction temperature. - Consider using a Lewis acid catalyst such as Ti(OiPr)₄ or ZnCl₂ to activate the ketone. |
Data Presentation
Table 1: Comparison of Reducing Agents in the Reductive Amination of N-Boc-4-piperidone with Aniline (B41778)
| Reducing Agent | Solvent | Additive | Yield of Desired Amine | Reference |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM) | Acetic Acid | Good | [1][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | - | Not specified | [6] |
| Palladium on Carbon (Pd/C) with H₂ | Not specified | Acid | Not specified | [6] |
Table 2: General Yields for Reductive Amination of N-Boc-4-piperidone with 3,4-dichloroaniline
| Reaction Step | Reagents | Yield | Reference |
| Reductive Amination | N-Boc-4-piperidone, 3,4-dichloroaniline, NaBH(OAc)₃, Acetic Acid | 72% | [7] |
Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-4-piperidone with 4-Nitroaniline (B120555) using Sodium Triacetoxyborohydride (STAB)
Materials:
-
N-Boc-4-piperidinone (1.0 eq)
-
4-nitroaniline (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (1.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Dissolve N-Boc-4-piperidinone and 4-nitroaniline in dichloromethane (0.5 M).
-
Add acetic acid to the mixture.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
Protocol 2: Reductive Amination of 1-Benzyl-4-piperidone with Aniline using Sodium Cyanoborohydride
Materials:
-
1-Benzyl-4-piperidone (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-benzyl-4-piperidone and aniline in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Visualizations
Caption: General reaction pathway for the reductive amination of 4-piperidone.
Caption: Troubleshooting workflow for low-yielding reductive amination reactions.
Caption: Common byproduct formation pathways in the reductive amination of 4-piperidones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Item - High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive AminationâLactamization (Reductive Lactamization) - figshare - Figshare [figshare.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Buchwald-Hartwig Amination for Hindered Amines
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in this critical C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination with a hindered amine is giving a low yield. What are the most common causes?
A1: Low yields with hindered amines are often due to a few key factors. A systematic approach to troubleshooting is recommended.[1][2][3] The primary parameters to investigate are:
-
Suboptimal Ligand Choice: The steric bulk and electronic properties of the phosphine (B1218219) ligand are critical for accommodating hindered substrates.[4] Insufficiently bulky or electron-rich ligands can lead to slow reaction rates and catalyst decomposition.
-
Incorrect Base Selection: The strength and solubility of the base are crucial. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while an overly strong base might be incompatible with other functional groups on your substrates.[5]
-
Inadequate Reaction Conditions: Factors such as temperature, reaction time, and solvent choice play a significant role. Hindered substrates often require higher temperatures and longer reaction times to achieve good conversion.[3]
-
Catalyst Deactivation: The active palladium(0) catalyst is sensitive to oxygen and moisture. An inert atmosphere and anhydrous, degassed solvents are essential to prevent catalyst decomposition into palladium black.[1]
-
Poor Reagent Solubility: If the aryl halide, amine, or base are not sufficiently soluble in the reaction solvent, the reaction will be slow and inefficient.[1]
Q2: Which type of phosphine ligand is most effective for coupling hindered amines?
A2: For sterically demanding amines, bulky, electron-rich biarylphosphine ligands are generally the most effective.[4] These ligands promote the formation of a monoligated palladium species, which accelerates the key steps of oxidative addition and reductive elimination.[4] Some of the most successful ligand classes include:
-
Dialkylbiarylphosphines: Ligands like BrettPhos, RuPhos, and XPhos are known to be highly effective for coupling hindered primary and secondary amines.[4] BrettPhos, in particular, has shown great success in the monoarylation of primary amines with aryl chlorides.[4]
-
Ferrocene-based ligands: The Hartwig group has developed ferrocene-derived ligands that are also highly active for these challenging couplings.
Q3: How do I select the appropriate base for my hindered amine coupling?
A3: The choice of base is critical and often requires screening.[5]
-
Strong Alkoxide Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that often leads to faster reaction rates. However, it may not be compatible with base-sensitive functional groups.[1]
-
Weaker Inorganic Bases: For substrates with base-sensitive functionalities, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be advantageous, although they may require higher reaction temperatures.[1]
-
Solubility: The solubility of the base in the reaction solvent is a key factor. In some cases, a combination of an inorganic base and a soluble organic base like DBU can provide better results.[6]
Q4: What are the best solvents for the Buchwald-Hartwig amination of hindered amines?
A4: Toluene and 1,4-dioxane (B91453) are the most commonly used and often most effective solvents for this reaction.[1] If solubility of your substrates is an issue, a more polar aprotic solvent like tert-butanol (B103910) or a mixture of solvents can be tested.[1] It is crucial to use anhydrous and properly degassed solvents to avoid catalyst deactivation.[1] Chlorinated solvents, acetonitrile, and pyridine (B92270) should generally be avoided as they can inhibit the palladium catalyst.[6]
Q5: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
A5: Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. This often occurs when the desired reductive elimination step is slow. To minimize this:
-
Use a Bulker Ligand: Employing bulkier and more electron-donating ligands can accelerate the rate of C-N bond formation, outcompeting the hydrodehalogenation pathway.[1]
-
Optimize the Base: The choice of base can influence the extent of this side reaction. Screening different bases may help identify one that minimizes this side product.[1]
-
Lower the Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the hydrodehalogenation side reaction.[1]
Troubleshooting Guides
Low or No Conversion
If you are observing low or no conversion of your starting materials, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no conversion.
Formation of Side Products
If you are observing significant side products, such as hydrodehalogenation or self-coupling, consider the following:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Stability of 1-Boc-4-(Phenylamino)piperidine under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Boc-4-(phenylamino)piperidine under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc protecting group on this compound?
The stability of the tert-butoxycarbonyl (Boc) group is highly dependent on the pH of the environment. It is generally labile under acidic conditions and stable under basic and nucleophilic conditions.[1][2] This differential stability is the basis for its widespread use as a protecting group in organic synthesis, allowing for its selective removal without affecting other protecting groups that are base-labile (e.g., Fmoc) or removed by hydrogenation (e.g., Cbz).[2]
Q2: My this compound appears to be degrading during my reaction. What are the likely causes?
If you observe degradation, it is most likely due to acidic conditions in your reaction mixture. The Boc group is susceptible to cleavage by strong acids, and even moderate acids can cause deprotection, especially at elevated temperatures.[2][3] Common sources of acidity include acidic reagents, byproducts, or residual acid from a previous step. It is also worth noting that prolonged heating at high temperatures (e.g., ~180°C) can also lead to thermal removal of the Boc group.[2]
Q3: Can I use basic conditions in the presence of this compound?
Yes, this compound is generally stable under basic conditions. The Boc group is resistant to cleavage by bases, which is why it is considered an "orthogonal" protecting group to the base-labile Fmoc group in peptide synthesis.[1] However, extremely harsh basic conditions (e.g., strong base with prolonged heating) may lead to some degradation, although this is not a common observation for Boc-protected secondary amines.[4]
Q4: What are the products of this compound degradation?
Under acidic conditions, the degradation product is 4-(phenylamino)piperidine, where the Boc group has been removed.[3] This process also generates carbon dioxide and isobutylene (B52900) (which can be trapped by scavengers).[3]
Q5: How can I monitor the stability of my this compound during an experiment?
The stability can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to a standard of the starting material, you can observe the appearance of new, more polar spots (on TLC) or peaks (in HPLC/LC-MS) corresponding to the deprotected product, 4-(phenylamino)piperidine.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete or failed reaction where the Boc group was intended to be stable. | Unforeseen acidity in the reaction mixture. | - Check the pH of your reaction mixture. - Ensure all reagents and solvents are free from acidic impurities. - Consider adding a non-nucleophilic base to neutralize any trace acids. |
| Formation of an unexpected, more polar byproduct. | Accidental deprotection of the Boc group. | - Confirm the identity of the byproduct by LC-MS or NMR. - If it is the deprotected amine, review your reaction conditions for sources of acid. - If deprotection is unavoidable, consider an alternative, more acid-stable protecting group. |
| Low yield in a reaction involving this compound. | Partial degradation of the starting material. | - Re-evaluate the stability of the compound under your specific reaction conditions by running a control experiment. - If degradation is observed, modify the reaction conditions (e.g., lower temperature, shorter reaction time, different solvent). |
Stability Data Summary
The following table summarizes the stability of this compound under different conditions.
| Condition | Stability | Primary Degradation Product | Notes |
| Strongly Acidic (e.g., TFA, HCl) | Unstable | 4-(phenylamino)piperidine | Rapid deprotection occurs at room temperature.[2][3] The reaction rate can show a second-order dependence on the acid concentration.[3][5][6] |
| Mildly Acidic (e.g., acetic acid) | Potentially Unstable | 4-(phenylamino)piperidine | Deprotection can occur, especially with heating. |
| Neutral (pH ~7) | Stable | N/A | Generally stable under neutral conditions at room temperature. |
| Basic (e.g., NaOH, Na2CO3) | Stable | N/A | The Boc group is generally resistant to basic hydrolysis due to the steric hindrance of the tert-butyl group.[4][7] |
| Elevated Temperature | Potentially Unstable | 4-(phenylamino)piperidine | Thermal deprotection can occur at high temperatures (e.g., ~180°C).[2] |
Experimental Protocols
Protocol 1: Assessment of Stability under Acidic Conditions (Boc Deprotection)
This protocol outlines a typical procedure for the deprotection of this compound, which can be adapted to test its stability under various acidic conditions.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approximately 0.1 M concentration).
-
To the stirred solution, add the acidic reagent (e.g., 5-10 equivalents of TFA or an equal volume of 4M HCl in dioxane) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 15, 30, 60 minutes) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(phenylamino)piperidine.
-
Analyze the product by HPLC, LC-MS, and/or NMR to confirm its identity and purity.
Protocol 2: Assessment of Stability under Basic Conditions
This protocol describes a method to evaluate the stability of this compound under basic conditions.
Materials:
-
This compound
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
1M Sodium hydroxide (B78521) (NaOH) solution
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or THF (approximately 0.1 M concentration).
-
Add 1M NaOH solution (e.g., 2-5 equivalents) to the stirred solution at room temperature. The reaction can also be gently heated (e.g., 40-50°C) to test for stability at elevated temperatures.
-
Monitor the reaction mixture by TLC or LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours) to check for any degradation of the starting material.
-
After the desired time, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the recovered material by HPLC, LC-MS, and/or NMR to determine the percentage of remaining this compound.
Protocol 3: HPLC-MS Method for Monitoring Stability
This HPLC-Time of Flight (TOF) MS method can be used to monitor the presence of this compound and its potential degradation product.[8]
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Mass Spectrometer: Agilent 6230B TOF or equivalent with a dual AJS ESI source
-
Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm[8]
-
Mobile Phase A: 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water[8]
-
Mobile Phase B: 0.1% formic acid in methanol[8]
-
Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and then to 100% B in 5 min. Hold at 100% B for 1 min before returning to initial conditions.[8]
-
Flow Rate: 1.0 mL/min[8]
-
Injection Volume: 1 µL[8]
-
Ionization Mode: Positive ion scan[8]
-
Mass Range: m/z 80-1000[8]
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Experimental workflow for assessing the stability of the compound.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Bases - Wordpress [reagents.acsgcipr.org]
- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. reddit.com [reddit.com]
- 8. policija.si [policija.si]
Technical Support Center: Palladium Catalyst Removal from 1-Boc-4-(Phenylamino)piperidine Reactions
Welcome to the Technical Support Center for troubleshooting the removal of palladium catalysts from reactions involving 1-Boc-4-(phenylamino)piperidine. This guide is designed for researchers, scientists, and drug development professionals to effectively purify their target compound, ensuring it meets the stringent purity requirements of the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reactions challenging?
A1: The nitrogen atoms in the piperidine (B6355638) and phenylamino (B1219803) groups of this compound can act as ligands, forming stable complexes with palladium. This coordination can increase the solubility of palladium species, making them difficult to remove by simple filtration or crystallization.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the FDA and EMA have strict limits for residual metals in APIs. For palladium, a Class 2B element, the oral concentration limit is typically 10 ppm.[1] Therefore, efficient removal methods are critical.
Q3: What are the most common methods for palladium removal in a pharmaceutical setting?
A3: The most common methods include filtration, adsorption onto activated carbon, use of specialized scavengers (e.g., silica- or polymer-bound thiols, triamines, or trimercaptotriazine), and crystallization.[2][3] A combination of these methods is often the most effective approach.[4]
Q4: How do I choose the right palladium scavenger for my reaction?
A4: The choice of scavenger depends on several factors, including the form of the palladium species (e.g., Pd(0) or Pd(II)), the solvent system, reaction temperature, and the stability of your product.[4] It is often recommended to screen several scavengers to determine the most effective one for your specific conditions.[4] Thiol-based scavengers are frequently effective for a range of palladium species.[4][5]
Q5: How can I quantify the amount of residual palladium in my final product?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for accurate and sensitive quantification of trace metals like palladium.[3][6][7] Other methods include Atomic Absorption Spectroscopy (AAS) and rapid fluorescent analysis.[3][4][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solutions |
| High residual palladium levels after filtration. | The palladium species are soluble in the reaction mixture, possibly due to complexation with the this compound product. | • Employ a high-affinity scavenger to capture the soluble palladium.[9] • Consider changing the solvent to one where the palladium species are less soluble.[4] • Attempt to precipitate the palladium by adding an anti-solvent before filtration.[10] |
| Product loss after treatment with activated carbon. | The this compound product is adsorbing to the surface of the activated carbon. | • Optimize the amount of activated carbon used; start with a lower loading (e.g., 1-5 wt%).[11] • Thoroughly wash the activated carbon with fresh solvent after filtration to recover adsorbed product.[12] • Screen different types of activated carbon, as their surface properties can vary. |
| The chosen palladium scavenger is ineffective. | The scavenger is not suitable for the specific palladium species or reaction conditions. The amine groups on the product may be competing with the scavenger for palladium binding.[3] | • Screen a panel of scavengers with different functional groups (e.g., thiol, amine, triazine-based).[3] • Increase the scavenger loading (e.g., 5-10 equivalents relative to palladium). • Optimize the scavenging conditions by increasing the temperature (e.g., to 40-60 °C) and/or extending the reaction time (e.g., up to 24 hours).[9] |
| Difficulty filtering the scavenger or activated carbon. | The scavenger or carbon particles are too fine, leading to a clogged filter. | • Use a filter aid like Celite® to form a pad on top of your filter paper.[13] This will help trap the fine particles and improve the filtration rate. |
| Recrystallization does not significantly reduce palladium levels. | The palladium impurities co-crystallize with the this compound product. | • Before crystallization, treat the solution with a scavenger or activated carbon to remove the majority of the palladium. • Screen different crystallization solvents or solvent mixtures. |
Data on Palladium Removal Efficiency
The following table summarizes the efficiency of various palladium removal methods from different reaction systems. Note that the efficiency can be highly dependent on the specific reaction conditions and the nature of the product.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Notes |
| Biotage® MP-TMT | ~1200 | <10 | >99% | Macroporous polystyrene-bound trimercaptotriazine (TMT). High loading capacity.[9] |
| SiliaMetS® Thiol | 2400 | ≤ 16 | >99.3% | Robust silica-based scavenger for various metals including Pd.[5] |
| Activated Carbon | 800 | ~100 | 88% | Cost-effective but may lead to product loss.[4] |
| TMT + Activated Charcoal | 2239 | 20 | ~99.1% | Combination of scavenger and adsorbent can be highly effective.[4][14] |
| Carboxen® 564 | 1250 | 12 | ~99% | Synthetic carbon adsorbent, can outperform some silica-based scavengers.[1] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)
-
Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
-
Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[9]
-
Filter the Resin: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.[9]
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[9]
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[9]
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.[9]
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.[9]
-
Add Activated Carbon: Add activated carbon (typically 1-10 wt% relative to the crude product) to the solution. It is advisable to start with a lower loading to minimize product loss.[9][11]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[9]
-
Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[9]
-
Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[9]
-
Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.[9]
-
Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.[9]
Visual Guides
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up synthesis of 1-Boc-4-(Phenylamino)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Boc-4-(phenylamino)piperidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the two primary routes: Reductive Amination and Buchwald-Hartwig Amination.
Route 1: Reductive Amination
Problem: Low or no yield of the desired product.
Possible Causes & Solutions:
-
Incomplete Imine Formation: The equilibrium between the starting materials (1-Boc-4-piperidone and aniline) and the imine intermediate may not favor the imine.
-
Solution: Remove water as it forms. This can be achieved by azeotropic distillation (e.g., with toluene) or by using a dehydrating agent such as molecular sieves or magnesium sulfate.
-
-
Suboptimal pH: The pH is crucial for imine formation, which is typically favored under slightly acidic conditions (pH 4-6).
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. If the medium is too acidic, the aniline (B41778) will be protonated and become non-nucleophilic.
-
-
Inactive or Inappropriate Reducing Agent: The reducing agent may have degraded or may not be suitable for the reaction.
-
Solution: Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is often preferred for its mildness and selectivity for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (B1222165) (NaBH₄) can be used, but it may also reduce the starting ketone, leading to byproducts.
-
-
Low Quality Starting Materials: Impurities in the 1-Boc-4-piperidone or aniline can interfere with the reaction.
-
Solution: Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary.
-
Problem: Formation of significant side products.
Possible Side Products & Mitigation Strategies:
-
1-Boc-4-piperidinol: This results from the reduction of the starting ketone, 1-Boc-4-piperidone.
-
Mitigation: Use a milder and more selective reducing agent like STAB, which preferentially reduces the imine intermediate. If using a less selective reducing agent like NaBH₄, ensure complete or near-complete imine formation before adding the reducing agent.
-
-
Bis-alkylation Product (Tertiary Amine): The product, a secondary amine, can react further with another molecule of 1-Boc-4-piperidone.
-
Mitigation: Use a slight excess of aniline relative to 1-Boc-4-piperidone to drive the reaction towards the desired secondary amine.
-
-
Unreacted Starting Materials: Incomplete reaction can lead to contamination of the final product.
-
Mitigation: Monitor the reaction progress using TLC or LC-MS to ensure completion. If the reaction stalls, consider adding more reducing agent or extending the reaction time.
-
Problem: Exothermic reaction leading to temperature control issues during scale-up.
Possible Causes & Solutions:
-
Rapid Addition of Reagents: The reductive amination reaction can be exothermic, and rapid addition of the reducing agent on a large scale can lead to a dangerous temperature increase (thermal runaway).[1][2]
-
Solution: Implement controlled, portion-wise, or continuous slow addition of the reducing agent. Utilize a reactor with efficient heat exchange capabilities and a reliable cooling system. For large-scale operations, consider performing a reaction calorimetry study to understand the thermal profile of the reaction.
-
Route 2: Buchwald-Hartwig Amination
Problem: Low or no catalytic activity.
Possible Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen.
-
Solution: Ensure all reagents and solvents are thoroughly deoxygenated. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Inappropriate Ligand or Base: The choice of ligand and base is critical and substrate-dependent.
-
Solution: For the coupling of anilines with piperidines, bulky, electron-rich phosphine (B1218219) ligands such as XPhos or RuPhos are often effective.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[4]
-
-
Poor Quality Reagents: Impurities in the starting materials, catalyst, or ligand can poison the catalyst.
-
Solution: Use high-purity reagents and solvents.
-
Problem: Formation of side products.
Possible Side Products & Mitigation Strategies:
-
Hydrodehalogenation of the Aryl Halide: The aryl halide is reduced, removing the halogen atom.
-
Mitigation: Ensure a strictly inert atmosphere to minimize sources of hydrogen. The choice of ligand and base can also influence this side reaction.[3]
-
-
Homocoupling of the Aryl Halide (Biaryl Formation): Two molecules of the aryl halide couple to form a biaryl species.
-
Mitigation: This is more common with highly reactive aryl halides. Optimizing the catalyst-to-ligand ratio and reaction temperature can help minimize this side reaction.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for large-scale synthesis of this compound: Reductive Amination or Buchwald-Hartwig Amination?
A1: Both routes have been successfully employed for the synthesis of this compound and its analogs. The choice often depends on factors such as cost of raw materials, available equipment, and desired purity profile.
-
Reductive Amination: This is often a more cost-effective route as it uses readily available starting materials and reagents. However, it can present challenges in controlling side reactions and may require more extensive purification.
-
Buchwald-Hartwig Amination: This route can offer higher selectivity and yields, particularly for complex substrates. However, the palladium catalysts and specialized phosphine ligands can be expensive, and residual palladium in the final product is a concern for pharmaceutical applications, necessitating efficient purification.
Q2: What are the key parameters to monitor during the scale-up of the reductive amination process?
A2: Key parameters to monitor include:
-
Temperature: Due to the exothermic nature of the reaction, strict temperature control is crucial to prevent runaway reactions and minimize side product formation.
-
Reaction Progress: Use in-process analytical techniques like HPLC or GC to monitor the consumption of starting materials and the formation of the product and key impurities.
-
Stirring/Agitation: Ensure efficient mixing to maintain homogeneity and facilitate heat transfer, especially in large-scale reactors.
Q3: How can I remove impurities from the final product during scale-up?
A3: Purification at scale often relies on crystallization. Key considerations include:
-
Solvent Selection: Choose a solvent system that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures to maximize recovery. The solvent system should also effectively exclude key impurities.
-
Cooling Profile: A controlled cooling rate can promote the growth of larger, purer crystals and prevent the trapping of impurities.
-
Seeding: Using seed crystals of the pure product can help control the crystallization process and obtain a consistent crystal form.
-
Washing: Washing the isolated crystals with a suitable cold solvent can remove residual mother liquor containing impurities. In some cases, the use of a crystallization modifier can enhance impurity rejection.[5][6]
Q4: What are the safety considerations for the large-scale synthesis of this compound?
A4:
-
Thermal Hazards: As mentioned, the reductive amination can be exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent thermal runaway.
-
Toxicity of Reagents: Some reagents, such as sodium cyanoborohydride, are highly toxic. Handle with appropriate personal protective equipment (PPE) and in a well-ventilated area.
-
Handling of Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts should be handled with care to avoid inhalation of fine powders.
-
Solvent Hazards: Many organic solvents used in the synthesis are flammable and can be harmful. Use in a well-ventilated area away from ignition sources.
Data Presentation
The following tables summarize quantitative data from various synthetic approaches to this compound and related compounds.
Table 1: Comparison of Yields for Reductive Amination under Different Conditions
| Starting Materials | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| N-Boc-4-piperidone, Aniline | NaBH(OAc)₃ | Dichloromethane | 2 | 98 | [7] |
| N-Boc-4-piperidone, 4-Fluoroaniline | NaBH₃CN | Dichloromethane | 15 | 80 | [8] |
| N-(1-phenethyl)-4-piperidone, Aniline | NaBH(OAc)₃ | Acetic Acid | - | 91 | [9] |
| 1-Boc-4-piperidone, Aniline | STAB | Dichloromethane | 16 | - | [10] |
Table 2: Buchwald-Hartwig Amination Yield for a Related Substrate
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1-fluorobenzene | tert-butyl 4-amino-piperidine-1-carboxylate | Tris(dibenzylideneacetone)dipalladium(0) / 2′-(dicyclohexylphosphino)-N,N-dimethyl-[1,1′-biphenyl]-2-amine | - | Xylene | 140 | 4 | 66 | [11] |
Experimental Protocols
Protocol 1: Scale-up Reductive Amination Synthesis of this compound
This protocol is adapted from a reported gram-scale synthesis.[7]
Materials:
-
N-tert-butoxycarbonyl-4-piperidone (1 equivalent)
-
Aniline (1 equivalent)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Acetic acid (catalytic amount)
-
Dichloromethane (DCM)
-
1M Aqueous sodium hydroxide (B78521) solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-tert-butoxycarbonyl-4-piperidone and aniline in dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at ambient temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride in portions, maintaining the temperature below 25 °C.
-
Stir the reaction mixture for 2 hours at ambient temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully add 1M aqueous sodium hydroxide solution and stir vigorously for 5 minutes.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic phase, wash with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Buchwald-Hartwig Amination for Synthesis of a Fluoro-analogue
This protocol is based on a reported synthesis of a similar compound.[11]
Materials:
-
tert-butyl 4-amino-piperidine-1-carboxylate (1.1 equivalents)
-
4-bromo-1-fluorobenzene (1 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (catalyst)
-
2′-(dicyclohexylphosphino)-N,N-dimethyl-[1,1′-biphenyl]-2-amine (ligand)
-
Xylene (anhydrous, deoxygenated)
Procedure:
-
Under an inert nitrogen atmosphere, charge a reactor with the palladium catalyst and ligand.
-
Add anhydrous, deoxygenated xylene.
-
Add tert-butyl 4-amino-piperidine-1-carboxylate and 4-bromo-1-fluorobenzene.
-
Heat the reaction mixture to 140 °C and stir for 4 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography.
Mandatory Visualizations
Caption: Reductive Amination Synthesis Workflow.
Caption: Buchwald-Hartwig Amination Synthesis Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. pyrophobic.com [pyrophobic.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. regulations.gov [regulations.gov]
- 9. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Synthesis routes of 1-Boc-4-(4-fluoro-phenylamino)-piperidine [benchchem.com]
Technical Support Center: Analysis of 1-Boc-4-(Phenylamino)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 1-Boc-4-(phenylamino)piperidine by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These can be broadly categorized as:
-
Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the final product. They can include:
-
Unreacted Starting Materials: Such as 1-Boc-4-piperidone and aniline.
-
Intermediates: Incomplete reactions can lead to the presence of intermediate products.
-
By-products: Formed from side reactions occurring during the synthesis.
-
Reagents, Ligands, and Catalysts: Residual amounts of chemicals used in the synthesis.
-
-
Degradation Products: These impurities form due to the decomposition of this compound under the influence of environmental factors like heat, light, humidity, or through interaction with acids, bases, or oxidizing agents. Forced degradation studies are often performed to intentionally produce and identify these potential degradants.[1][2]
-
Storage and Handling Impurities: Improper storage conditions can lead to the formation of degradation products. Contamination from packaging materials can also be a source of impurities.
Q2: What is the expected mass of this compound and how does it fragment in the mass spectrometer?
The molecular formula of this compound is C₁₆H₂₄N₂O₂.[3][4] Its average molecular weight is approximately 276.38 g/mol .[4][5] In positive ion mode electrospray ionization (ESI), it will typically be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 277.19.
The fragmentation of the Boc (tert-butoxycarbonyl) group is characteristic and can be a key indicator for identifying related impurities. Common fragmentation pathways include:
-
Loss of isobutylene (B52900) (C₄H₈): A neutral loss of 56 Da, resulting in a fragment at m/z 221.
-
Loss of the entire Boc group (C₅H₉O₂): A loss of 101 Da, leading to a fragment at m/z 176.
-
Loss of tert-butyl group (C₄H₉): A loss of 57 Da from the protonated molecule.
The piperidine (B6355638) ring itself can also undergo fragmentation, often through cleavage alpha to the nitrogen atoms.
Q3: My chromatogram shows a broad or tailing peak for the main component. What could be the cause?
Peak broadening or tailing for piperidine-containing compounds is a common issue in reversed-phase LC. The basic nature of the piperidine nitrogen can lead to strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Here are some potential causes and solutions:
-
Secondary Interactions with Stationary Phase:
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to protonate the piperidine nitrogen. This reduces its interaction with the stationary phase. Using an end-capped column or a column specifically designed for basic compounds can also improve peak shape.
-
-
Column Overload:
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-column Volume:
-
Solution: Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible.
-
-
Inappropriate Injection Solvent:
-
Solution: Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
-
Q4: I am observing unexpected peaks in my chromatogram. How can I determine if they are impurities?
The first step is to systematically evaluate the source of the unexpected peaks.
-
System Blank: Inject the mobile phase or your sample solvent to check for contaminants from the LC-MS system, solvents, or vials.
-
Placebo Analysis (if applicable): If analyzing a formulated product, analyze a placebo sample containing all excipients except the active pharmaceutical ingredient (API) to identify any peaks originating from the formulation matrix.[5]
-
Mass Analysis: Determine the m/z of the unexpected peaks. Compare these masses to potential impurities that could be formed during synthesis or degradation.
-
MS/MS Fragmentation: Perform MS/MS on the unexpected peaks and compare their fragmentation patterns to that of the main compound. The presence of characteristic fragments (e.g., from the Boc group or the piperidine ring) can indicate that the peak is a related impurity.
-
Forced Degradation Studies: Analyze samples that have been subjected to stress conditions (acid, base, oxidation, heat, light).[1] If the unexpected peak increases in intensity under these conditions, it is likely a degradation product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for the Main Compound | Instrument not tuned or calibrated. | Perform a system tune and calibration according to the manufacturer's recommendations. |
| Incorrect MS ionization parameters. | Optimize ion source parameters such as capillary voltage, gas flow, and temperature for the compound. | |
| Sample degradation. | Prepare fresh samples and ensure proper storage conditions. | |
| LC plumbing issue (e.g., leak, blockage). | Check for leaks and ensure there is a stable flow rate and pressure. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Column degradation. | Use a guard column and flush the column regularly. If the problem persists, replace the column. | |
| Fluctuating column temperature. | Use a column oven to maintain a stable temperature. | |
| Poor Peak Resolution | Inadequate chromatographic separation. | Optimize the gradient profile (e.g., shallower gradient). Try a different stationary phase or a longer column. |
| High dead volume. | Minimize tubing length and use appropriate fittings. | |
| High Background Noise | Contaminated mobile phase or solvents. | Use high-purity solvents and freshly prepared mobile phase. |
| Contaminated LC-MS system. | Clean the ion source. Flush the LC system. | |
| Matrix effects from the sample. | Implement sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol (B129727) or acetonitrile (B52724).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent (e.g., a mixture of water and acetonitrile similar to the initial mobile phase conditions) to achieve a final concentration of approximately 0.5-1.0 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[6]
LC-MS/MS Method for Impurity Profiling
This method provides a starting point for the analysis. Optimization may be required based on the specific instrument and impurities of interest.
-
LC System: UPLC/HPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.[6]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 15.0 95 18.0 95 18.1 5 | 20.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: Tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS Method:
-
Full Scan (MS1): Acquire data in the range of m/z 100-500 to detect the protonated molecules of the main compound and its impurities.
-
Product Ion Scan (MS/MS): Perform fragmentation of the [M+H]⁺ ion of this compound (m/z 277.19) and any suspected impurity ions to obtain their fragmentation patterns. Optimize collision energy to achieve a good distribution of fragment ions.
-
Forced Degradation Study Protocol
To identify potential degradation products, subject the sample to the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for a specified time.[7]
-
Thermal Degradation: Expose the solid sample to heat (e.g., 105 °C) for a specified time.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) and visible light.
Data Presentation
Table 1: Potential Impurities of this compound and their Mass Information
| Impurity Name | Structure | Source | Molecular Formula | [M+H]⁺ (m/z) |
| Aniline | Starting Material | C₆H₇N | 94.06 | |
| 1-Boc-4-piperidone | Starting Material | C₁₀H₁₇NO₃ | 200.12 | |
| 4-(Phenylamino)piperidine | Degradation (Loss of Boc group) | C₁₁H₁₆N₂ | 177.13 | |
| Di-tert-butyl piperazine-1,4-dicarboxylate | By-product | C₁₄H₂₆N₂O₄ | 287.19 | |
| tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Nitration Degradation | C₁₅H₂₁N₃O₄ | 308.15 |
Note: The presence and levels of these impurities can vary significantly depending on the synthesis route and storage conditions.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. policija.si [policija.si]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alkylation of 4-Anilinopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the common issue of over-alkylation during the N-alkylation of 4-anilinopiperidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant amounts of di-alkylated and quaternary ammonium (B1175870) salt byproducts in our N-alkylation of 4-anilinopiperidine with an alkyl halide. What is the primary cause of this?
A1: Direct N-alkylation of secondary amines like 4-anilinopiperidine with alkyl halides is often difficult to control.[1][2] The mono-alkylated product, a tertiary amine, is typically more nucleophilic than the starting secondary amine, leading to a "runaway reaction" where it reacts further with the alkyl halide to form the di-alkylated quaternary ammonium salt.[2] This issue is a common challenge in amine alkylation.[3]
Troubleshooting Steps:
-
Re-evaluate Stoichiometry: While intuitive, simply adjusting the stoichiometry of your reactants may not be sufficient to prevent over-alkylation due to the increasing reactivity of the products.[2][3]
-
Lower Reaction Temperature: Reducing the reaction temperature can help to control the reaction rate and may improve selectivity for the mono-alkylated product.
-
Consider Alternative Synthetic Routes: For more reliable control, switching to a different synthetic strategy, such as reductive amination, is highly recommended.[1][2][4]
Q2: What is reductive amination, and why is it a better strategy for the mono-alkylation of 4-anilinopiperidine?
A2: Reductive amination is a two-step, often one-pot, procedure that provides a much more controlled method for N-alkylation.[1] It involves the reaction of the amine (4-anilinopiperidine) with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired alkylated amine.[1][5] This method avoids the "runaway" reactivity seen in direct alkylation because the imine formation is a self-limiting step.[1] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective as they can selectively reduce the iminium ion in the presence of the carbonyl compound.[1][4]
Q3: We are attempting a reductive amination to synthesize an N-alkylated 4-anilinopiperidine derivative, but the yields are low. What are some common pitfalls?
A3: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine/Iminium Ion Formation: The formation of the imine or iminium ion is a critical step and is often pH-dependent. Mildly acidic conditions (pH 4-5) are typically optimal to protonate the carbonyl oxygen, which accelerates the nucleophilic attack by the amine.[1] If the solution is too acidic, the amine nucleophile will be protonated and become non-nucleophilic.[1] Acetic acid can be used as a catalyst, particularly with ketone reactions.[4]
-
Incorrect Choice of Reducing Agent: While a strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the starting aldehyde or ketone.[1] Milder reagents like NaBH(OAc)₃ or NaBH₃CN are generally preferred for their selectivity.[1][4]
-
Reaction Conditions: Ensure the solvent is appropriate. Dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are commonly used solvents for reactions with NaBH(OAc)₃.[4][6] The reaction is often run at room temperature.[6]
-
Stepwise vs. One-Pot: In cases where dialkylation is still a problem, a stepwise procedure involving the formation of the imine first, followed by the addition of the reducing agent, can be beneficial.[4]
Q4: Can we use a protecting group strategy to achieve selective mono-alkylation?
A4: Yes, a protecting group strategy is a valid approach, although it adds extra steps to your synthesis (protection and deprotection). By converting the secondary amine of 4-anilinopiperidine to a less nucleophilic group, such as an amide or carbamate, you can prevent its reaction with the alkylating agent.[7] For instance, acylation of the amine significantly reduces its nucleophilicity.[7] However, this approach is more commonly used to differentiate between multiple amine groups within the same molecule, for example, in 4-aminomethylpiperidine where the primary amine can be selectively protected with a Boc group.[8] For simple mono-alkylation of 4-anilinopiperidine, reductive amination is generally a more direct and efficient method.
Quantitative Data Summary
The following table summarizes key quantitative parameters for different N-alkylation strategies to provide a basis for comparison and experimental design.
| Strategy | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Reductive Amination | 4-Piperidone, Aniline | Sodium triacetoxyborohydride | Dichloromethane | Room Temp | 12 | 91 (for derivative) | [6] |
| Reductive Amination | 1-(2-phenethyl)-4-piperidone, Aniline | Sodium triacetoxyborohydride | Aromatic Solvent | Not specified | Not specified | Not specified | [9] |
| Reductive Amination | N-phenethyl-4-piperidone, Aniline | Raney-Ni, H₂ | Absolute Ethanol | 60 | 2 | Not specified | [10] |
| Self-Limiting Alkylation | N-Aryl-N-pyridinium amine, 1-iodohexane | Base | CH₃CN | 70 | 16 | 63 (for derivative) | [11][12] |
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of 1-Alkyl-4-anilinopiperidine
This protocol is a general procedure for the N-alkylation of 4-anilinopiperidine using an aldehyde and sodium triacetoxyborohydride.
Materials:
-
4-Anilinopiperidine
-
Aldehyde (e.g., propionaldehyde, 1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask, add 4-anilinopiperidine (1 equivalent) and anhydrous dichloromethane.
-
Add the aldehyde (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N-alkylated 4-anilinopiperidine.
Visualizations
Caption: Reaction pathway illustrating the desired mono-alkylation versus the undesired over-alkylation.
Caption: Troubleshooting workflow for addressing over-alkylation of 4-anilinopiperidine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 10. Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 11. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for fentanyl synthesis from 1-Boc-4-AP
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Validation & Comparative
Comparative analysis of synthetic routes to 1-Boc-4-(Phenylamino)piperidine
A Comparative Analysis of Synthetic Routes to 1-Boc-4-(Phenylamino)piperidine
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to fentanyl and its analogues.[1][2][3] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a detailed look at their methodologies, quantitative performance, and overall advantages and disadvantages. The two primary methods discussed are Reductive Amination and Buchwald-Hartwig Amination.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the primary synthetic routes to this compound, allowing for a direct comparison of their key performance indicators.
| Parameter | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 1-Boc-4-piperidone, Aniline (B41778) | tert-butyl 4-aminopiperidine-1-carboxylate, Aryl Halide (e.g., Bromobenzene) |
| Key Reagents | Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride, Acetic Acid | Palladium(II) acetate (B1210297), Xantphos (or similar ligand), Sodium tert-butoxide |
| Solvent | Dichloromethane (B109758) (DCM) or Dichloroethane (DCE) | Toluene (B28343) |
| Temperature | 0°C to Room Temperature | 100-110°C |
| Reaction Time | 2 - 16 hours | 12 - 24 hours |
| Reported Yield | ~98%[4] | Typically high, but specific yield for this product varies. |
| Purity | High, often purified by simple washing or crystallization. | Requires purification by flash column chromatography. |
Synthetic Route Diagrams
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Reductive Amination pathway to this compound.
Caption: Buchwald-Hartwig Amination pathway for C-N bond formation.
Experimental Protocols
Route 1: Reductive Amination
This method is widely favored for its operational simplicity, mild reaction conditions, and high yield.[5] It involves the reaction of a ketone (1-Boc-4-piperidone) with an amine (aniline) in the presence of a reducing agent.
Detailed Protocol:
-
A solution of N-tert-butoxycarbonyl-4-piperidone (7 g) and aniline (3.3 g) in dichloromethane (200 ml) is prepared.[4]
-
Sodium triacetoxyborohydride (10.4 g) is added to the solution, followed by acetic acid (2.1 g).[4]
-
The mixture is stirred for 2 hours at ambient temperature.[4]
-
To quench the reaction, 1M aqueous sodium hydroxide (B78521) solution (100 ml) is added, followed by diethyl ether (200 ml), and the mixture is stirred vigorously for 5 minutes.[4]
-
The organic phase is separated, washed with water (100 ml) and then brine (100 ml).[4]
-
The organic layer is dried over anhydrous magnesium sulphate, filtered, and evaporated to yield the final product as a white solid (9.5 g, 98% yield).[4]
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This method is particularly useful when constructing aryl amines from aryl halides.
General Protocol:
While a specific protocol for the synthesis of this compound via this method is less commonly detailed in readily available literature compared to reductive amination, a general procedure can be adapted.[8]
-
In an oven-dried Schlenk flask under an inert atmosphere, add Palladium(II) acetate (2 mol%), a suitable ligand such as Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).[8]
-
Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equivalent) and the aryl halide (e.g., bromobenzene, 1.2 equivalents).[8]
-
Add anhydrous, degassed toluene to the flask.
-
Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[8]
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.[8]
Conclusion
Both Reductive Amination and Buchwald-Hartwig Amination are viable and effective methods for the synthesis of this compound.
Reductive Amination stands out for its mild reaction conditions, high yield, and straightforward workup procedure, making it an excellent choice for both small-scale and potentially large-scale synthesis.[4][5]
Buchwald-Hartwig Amination offers a powerful alternative for C-N bond formation, particularly when dealing with a variety of aryl halides.[6] However, it typically requires higher temperatures, an inert atmosphere, and a more involved purification process.[7][8] The choice of method will ultimately depend on the specific requirements of the synthesis, including available starting materials, desired scale, and equipment.
References
- 1. documents.un.org [documents.un.org]
- 2. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 4. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 1-Boc-4-(Phenylamino)piperidine and Other N-Protected 4-Aminopiperidines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidine (B84694) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic protection of the piperidine (B6355638) nitrogen is a critical step in the synthesis of these molecules, dictating the overall synthetic route and influencing key properties of the intermediates. 1-Boc-4-(phenylamino)piperidine is a widely utilized intermediate, particularly in the synthesis of fentanyl and its analogs.[1] However, a variety of other N-protected 4-aminopiperidines, such as those bearing Cbz, Fmoc, and benzyl (B1604629) protecting groups, offer alternative synthetic strategies. This guide provides an objective comparison of this compound with these other N-protected analogs, supported by experimental data to aid researchers in selecting the optimal building block for their drug discovery programs.
I. Comparative Physicochemical and Performance Data
The choice of N-protecting group significantly impacts the physicochemical properties and reactivity of the 4-aminopiperidine scaffold. The following tables summarize key comparative data for N-Boc, N-Cbz, N-Fmoc, and N-Benzyl protected 4-(phenylamino)piperidines.
Table 1: Physicochemical Properties of N-Protected 4-(Phenylamino)piperidines
| Property | This compound | 1-Cbz-4-(phenylamino)piperidine | 1-Fmoc-4-(phenylamino)piperidine | 1-Benzyl-4-(phenylamino)piperidine |
| Molecular Weight | 276.37 g/mol [2] | 310.40 g/mol [3] | 396.48 g/mol (Calculated) | 266.38 g/mol [4] |
| Appearance | White to off-white solid[2] | Solid[3] | Solid (Expected) | White to off-white solid[4] |
| Melting Point | 134-138 °C[2] | Not specified | Not specified | Not specified |
| Solubility | Methanol (B129727) (Almost transparent)[2] | DMSO (≥10 mg/ml)[3] | Good in DMF (Expected) | Not specified |
| Purity (Typical) | >99%[2] | ≥98%[3] | ≥98% (Typical for commercial) | Not specified |
Table 2: Comparative Performance in Key Synthetic Steps
| Parameter | N-Boc | N-Cbz | N-Fmoc | N-Benzyl |
| N-Arylation Method | Buchwald-Hartwig or Reductive Amination | Buchwald-Hartwig or Reductive Amination | Buchwald-Hartwig or Reductive Amination | Reductive Amination |
| Typical N-Arylation Yield | ~80% (Reductive Amination)[5] | Yields not directly reported | Yields not directly reported | High (qualitative)[6] |
| Deprotection Method | Acidic (TFA, HCl)[7] | Hydrogenolysis (Pd/C, H₂)[8][9] | Basic (Piperidine)[10] | Hydrogenolysis (Pd/C, H₂)[8] |
| Typical Deprotection Yield | Generally quantitative[7] | High to quantitative | Generally quantitative[10] | High to quantitative |
| Stability to Acidic Conditions | Labile[7] | Stable | Stable | Stable |
| Stability to Basic Conditions | Stable | Stable | Labile[10] | Stable |
| Stability to Hydrogenolysis | Stable | Labile[8] | Stable | Labile[8] |
II. Experimental Protocols
Detailed methodologies for the synthesis and deprotection of each N-protected 4-(phenylamino)piperidine are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
A. Synthesis of N-Protected 4-(Phenylamino)piperidines
1. Synthesis of this compound via Reductive Amination [5]
-
Materials: 1-Boc-4-piperidone, aniline (B41778), sodium triacetoxyborohydride (B8407120) (STAB), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate.
-
Protocol:
-
Dissolve 1-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in DCM.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Synthesis of 1-Cbz-4-(phenylamino)piperidine via Buchwald-Hartwig Amination (General Protocol) [11][12]
-
Materials: 1-Cbz-4-aminopiperidine, bromobenzene (B47551), palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., BINAP), strong base (e.g., NaOtBu), and an anhydrous solvent (e.g., toluene).
-
Protocol:
-
In an oven-dried flask under an inert atmosphere, combine 1-Cbz-4-aminopiperidine (1.0 eq), bromobenzene (1.2 eq), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Add the anhydrous solvent, followed by the base (1.4 eq).
-
Heat the mixture to 80-110 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
3. Synthesis of 1-Fmoc-4-(phenylamino)piperidine via Buchwald-Hartwig Amination (General Protocol) [11][12]
-
Materials: 1-Fmoc-4-aminopiperidine, bromobenzene, palladium catalyst, phosphine ligand, strong base, and anhydrous solvent.
-
Protocol: Follow the general Buchwald-Hartwig protocol described for the N-Cbz analogue, substituting 1-Fmoc-4-aminopiperidine as the starting material.
4. Synthesis of 1-Benzyl-4-(phenylamino)piperidine via Reductive Amination [6]
-
Materials: 1-Benzyl-4-piperidone, aniline, sodium triacetoxyborohydride, dichloromethane.
-
Protocol:
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by adding aqueous base, separating the organic layer, drying, and concentrating.
-
Purify by column chromatography if necessary.
-
B. Deprotection of N-Protected 4-(Phenylamino)piperidines
1. Deprotection of this compound [7]
-
Materials: this compound, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Protocol:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (e.g., 50% v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
2. Deprotection of 1-Cbz-4-(phenylamino)piperidine [8]
-
Materials: 1-Cbz-4-(phenylamino)piperidine, palladium on carbon (10% Pd/C), hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate), and a solvent (e.g., methanol or ethanol).
-
Protocol:
-
Dissolve the Cbz-protected compound in the chosen solvent.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) or add the transfer hydrogenation reagent.
-
Stir until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
3. Deprotection of 1-Fmoc-4-(phenylamino)piperidine [10]
-
Materials: 1-Fmoc-4-(phenylamino)piperidine, piperidine, N,N-dimethylformamide (DMF).
-
Protocol:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 30 minutes to 2 hours.
-
Remove the solvent and purify the product.
-
4. Deprotection of 1-Benzyl-4-(phenylamino)piperidine [8]
-
Materials: 1-Benzyl-4-(phenylamino)piperidine, palladium on carbon (10% Pd/C), hydrogen source, and a solvent.
-
Protocol: Follow the same hydrogenolysis procedure as described for the N-Cbz deprotection.
III. Mandatory Visualizations
Signaling Pathway
The 4-aminopiperidine scaffold is a common feature in antagonists of G protein-coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling pathway that can be modulated by such antagonists.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and deprotection of N-protected 4-(phenylamino)piperidines.
Logical Relationship Diagram
The selection of an appropriate N-protecting group is a critical decision in the synthetic planning process. The following diagram illustrates the logical considerations for choosing between Boc, Cbz, Fmoc, and Benzyl protecting groups for the 4-aminopiperidine scaffold.
IV. Conclusion
The choice of N-protecting group for the 4-aminopiperidine scaffold is a crucial strategic decision in drug discovery and development. This compound offers a widely used and versatile intermediate, particularly when acidic deprotection conditions are tolerable. However, for molecules containing acid-sensitive functionalities, N-Cbz and N-Benzyl protection provide excellent alternatives, with deprotection achieved under mild hydrogenolysis conditions. The N-Fmoc group, with its base-labile nature, offers an orthogonal strategy that is particularly valuable in complex, multi-step syntheses where both acid- and reduction-sensitive groups are present. By considering the stability, reactivity, and physicochemical properties of each N-protected analog, researchers can devise more efficient and robust synthetic routes to novel 4-aminopiperidine-based therapeutics.
References
- 1. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]
- 2. indiamart.com [indiamart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CAS 1155-56-2: 1-Benzyl-4-(phenylamino)piperidine [cymitquimica.com]
- 5. 1-Boc-4-(4-fluoro-phenylamino)-piperidine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. qualitas1998.net [qualitas1998.net]
- 10. rsc.org [rsc.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Boc and Cbz Protecting Groups in Piperidine Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of piperidine-containing molecules. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most widely employed protecting groups for the piperidine (B6355638) nitrogen. This guide provides an objective, data-driven comparison of their performance in piperidine synthesis, supported by experimental data and detailed protocols.
The choice between Boc and Cbz protecting groups hinges on several factors, including the stability of the protecting group to various reaction conditions, the ease and efficiency of its removal, and its influence on the reactivity of the piperidine ring. A key feature that distinguishes these two groups is their orthogonality; one can be selectively removed in the presence of the other, a significant advantage in multi-step syntheses.[1]
Chemical Properties and Stability: A Head-to-Head Comparison
The fundamental difference between the Boc and Cbz groups lies in their cleavage conditions. The Boc group is labile to acid, while the Cbz group is typically removed by catalytic hydrogenolysis.[1] This orthogonality is a cornerstone of modern synthetic chemistry.[2]
| Property | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[1] | Labile to catalytic hydrogenolysis and strong acids (e.g., HBr/AcOH).[1] |
Performance in Piperidine Synthesis: A Quantitative Look
Protection of Piperidine Derivatives
| Protecting Group | Reagent | Substrate | Yield (%) | Reference |
| Boc | (Boc)₂O, Et₃N, DMAP | Dimethyl 2-aminopentanedioate | 92 | [3] |
| Cbz | Cbz-Cl, NaHCO₃ | Piperidine-4-carboxylic acid | 96 |
Deprotection of N-Protected Piperidines
| Protecting Group | Reagent/Conditions | Substrate | Observations |
| Boc | TFA in DCM | N-Boc protected amine | Deprotection typically complete in 1-3 hours at room temperature.[4] |
| Cbz | H₂, Pd/C | N-Cbz protected amine | Generally clean and high-yielding under mild conditions.[5] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. The following are representative protocols for the protection and deprotection of piperidine derivatives using Boc and Cbz groups.
N-Boc Protection of a Piperidine Derivative
Materials:
-
Piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq)
-
Triethylamine (B128534) (Et₃N) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the piperidine derivative in CH₂Cl₂.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in CH₂Cl₂ to the reaction mixture at room temperature.
-
Add a catalytic amount of DMAP.
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
This protocol is adapted from a procedure with a reported yield of 92%.[3]
N-Cbz Protection of a Piperidine Derivative
Materials:
-
Piperidine derivative (1.0 eq)
-
Benzyl (B1604629) chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve the piperidine derivative in a mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography if necessary.
N-Boc Deprotection of a Piperidine Derivative
Materials:
-
N-Boc protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative in DCM.
-
Slowly add TFA to the solution (a common mixture is 50% TFA in DCM).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base.
N-Cbz Deprotection of a Piperidine Derivative (Catalytic Hydrogenolysis)
Materials:
-
N-Cbz protected piperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz protected piperidine derivative in methanol or ethanol in a round-bottom flask.[5]
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.[5]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflows for the protection and deprotection of piperidines using Boc and Cbz protecting groups.
Conclusion: Making the Right Choice
Both Boc and Cbz are highly effective and versatile protecting groups for the synthesis of piperidine derivatives. The choice between them is primarily dictated by the stability of other functional groups present in the molecule and the desired deprotection strategy.
-
Choose Boc when your synthetic route involves conditions that are incompatible with catalytic hydrogenation (e.g., presence of reducible functional groups like alkenes, alkynes, or nitro groups) but can tolerate acidic deprotection.
-
Choose Cbz when your molecule is sensitive to acidic conditions but stable to catalytic hydrogenation. The mildness of hydrogenolysis makes it an attractive option for complex molecules with acid-labile functionalities.
The orthogonality of Boc and Cbz protecting groups makes them invaluable tools in the synthesis of complex piperidine-containing molecules, allowing for selective deprotection and functionalization. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
A Comparative Guide to HPLC Validation for Purity Assessment of 1-Boc-4-(Phenylamino)piperidine
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient. 1-Boc-4-(Phenylamino)piperidine is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity can significantly impact the quality of the end product.[1][2][3][4] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) Validation
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. A validated HPLC method provides high precision and accuracy, ensuring reliable quantification of the main compound and its potential impurities.
Experimental Protocol: HPLC Purity Validation
This protocol outlines the validation of a reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]
1. Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity HPLC with UV/Vis Detector or equivalent |
| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid and 1mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 5% B, to 40% B over 4 min, to 70% B over 2 min, to 100% B over 5 min, hold for 1 min, then return to 5% B and equilibrate for 1.7 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of Mobile Phase A. |
2. Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), standard, and sample solutions. | No interference from blank or placebo at the retention time of the analyte and known impurities. |
| Linearity | Prepare at least five concentrations of the reference standard across the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the sample at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability study with a different analyst, on a different day, and with different equipment. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters remain within acceptable limits. |
Data Presentation: HPLC Validation Summary
The following table summarizes hypothetical data from the HPLC validation of this compound purity.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.10% | ≤ 2.0% |
| LOD (µg/mL) | 0.05 | - |
| LOQ (µg/mL) | 0.15 | - |
| Purity of Test Sample (%) | 99.85% | ≥ 99.0% |
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary method of quantification without the need for a reference standard of the analyte.
Comparative Purity Analysis
This table presents a hypothetical comparison of purity results for a single batch of this compound using three different analytical techniques.
| Analytical Method | Purity (%) | Impurity 1 (Aniline, %) | Impurity 2 (N-Boc-4-piperidone, %) |
| HPLC-UV | 99.85 | 0.08 | 0.05 |
| GC-MS | 99.80 | 0.10 | 0.07 |
| qNMR | 99.90 | Not individually quantified | Not individually quantified |
Performance Characteristics of Analytical Methods
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Quantification based on nuclear spin properties |
| Analyte Volatility | Not required | Required | Not required |
| Reference Standard | Required | Required for quantification | Not required for analyte, but for internal standard |
| Sensitivity | High | Very High | Moderate |
| Precision | High | High | Very High |
| Throughput | Moderate | Moderate | Low |
| Destructive | Yes | Yes | No |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental and decision-making processes, the following diagrams are provided.
Caption: HPLC validation workflow for this compound.
Caption: Comparison of analytical methods for purity determination.
Conclusion
The purity of this compound is paramount for its use in pharmaceutical synthesis. A validated HPLC method stands as a reliable and robust approach for routine quality control, offering high precision and accuracy. While GC-MS and qNMR serve as valuable orthogonal techniques for comprehensive characterization and impurity profiling, the established HPLC method provides the necessary confidence for batch release and regulatory submissions. The choice of analytical technique should be based on the specific requirements of the analysis, such as the need for absolute quantification or the detection of volatile impurities.
References
- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. CAS # 125541-22-2, 1-N-Boc-4-(Phenylamino)piperidine, tert-butyl 4-anilinopiperidine-1-carboxylate - chemBlink [chemblink.com]
- 4. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. scribd.com [scribd.com]
GC-MS Analysis for the Structural Confirmation of 1-Boc-4-(Phenylamino)piperidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation and purity assessment of synthetic intermediates are critical. 1-Boc-4-(phenylamino)piperidine is a key intermediate in the synthesis of various pharmaceutical compounds, notably fentanyl and its analogs.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for its characterization, offering both high-resolution separation and precise mass analysis for structural elucidation.
This guide provides an objective comparison of the GC-MS data for this compound against its non-protected analog, 4-anilinopiperidine, supported by detailed experimental protocols and data visualizations to aid in the confirmation of its chemical structure.
Data Presentation: Comparative Mass Spectrometry Data
The primary distinguishing feature in the mass spectrum of this compound is the presence of fragments related to the tert-butoxycarbonyl (Boc) protecting group. The most characteristic of these is the tert-butyl cation at m/z 57.[3] The table below summarizes the key mass fragments for comparison.
| Compound Name | Molecular Weight ( g/mol ) | Parent Ion | Key Mass Fragments (m/z) | Notes |
| This compound | 276.38 | [M]⁺ at m/z 276 | 220, 201, 175, 159, 93, 57 | The fragment at m/z 57 is the characteristic base peak for the tert-butyl group. Other fragments arise from losses of isobutene, CO₂, and fragmentation of the piperidine (B6355638) ring. |
| 4-Anilinopiperidine (Alternative) | 176.26 | [M]⁺ at m/z 176 | 175, 159, 118, 93, 77 | The spectrum is dominated by the M-1 peak and fragments of the phenylamino (B1219803) and piperidine structures. The characteristic Boc-related fragments (e.g., m/z 57) are absent. |
Experimental Protocols
A robust GC-MS method is crucial for the reliable analysis of this compound. The following protocol is a representative method adapted from established analytical procedures.
1. Sample Preparation
-
Solvent: Use a high-purity volatile solvent such as Methanol, Ethyl Acetate, or Dichloromethane.
-
Procedure: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution as necessary to fall within the linear range of the instrument, typically to a concentration of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: HP-1MS (100% dimethylpolysiloxane) or HP-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 170 °C, hold for 1 minute.
-
Ramp 1: Increase to 190 °C at a rate of 8 °C/min.
-
Ramp 2: Increase to 293 °C at a rate of 18 °C/min, hold for 7.1 minutes.
-
Ramp 3: Increase to 325 °C at a rate of 50 °C/min, hold for 6.1 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 50-550 amu.
-
Source Temperature: 280 °C.
-
Quadrupole Temperature: 180 °C.
-
Transfer Line Temperature: 235 °C.
Visualizations
GC-MS Analysis Workflow
The logical flow of the analytical process, from sample introduction to final data interpretation, is a critical component of quality control and method validation.
Logical Fragmentation Pathway
Understanding the fragmentation pattern is key to confirming the molecular structure. The EI process induces fragmentation at predictable points on the molecule, providing a structural fingerprint. The loss of the Boc group is a primary indicator, followed by fragmentation of the piperidine ring.
References
Comparative study of different reducing agents for 4-piperidone amination
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The reductive amination of 4-piperidone (B1582916) is a cornerstone reaction in the synthesis of a multitude of biologically active molecules and pharmaceutical intermediates. The choice of reducing agent is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide provides a comparative analysis of four commonly employed reducing agents for the amination of a protected 4-piperidone derivative, N-Boc-4-piperidone, with aniline (B41778) as a model amine. The performance of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation (H₂/Pd/C) are evaluated based on reaction yields and methodologies.
Performance Comparison
The selection of an appropriate reducing agent for the reductive amination of 4-piperidone hinges on a balance of reactivity, selectivity, safety, and practicality. Below is a summary of the performance of the four reducing agents in the reductive amination of N-Boc-4-piperidone with aniline.
| Reducing Agent | Procedure | Typical Yield (%) | Key Characteristics |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | One-pot | ~91% | Mild and highly selective for the iminium ion, reducing the risk of over-reduction or reduction of the starting ketone. It is a safer alternative to sodium cyanoborohydride.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | One-pot | Good to Excellent | Offers excellent selectivity for the iminium ion over the carbonyl group, allowing for convenient one-pot reactions.[2] However, it is highly toxic due to the potential generation of hydrogen cyanide.[2] |
| Sodium Borohydride (NaBH₄) | Two-step | ~66-73% | A potent and cost-effective reducing agent. Its lack of selectivity necessitates a two-step procedure where the imine is pre-formed before the addition of the reductant to avoid reduction of the starting ketone.[2] |
| Catalytic Hydrogenation (H₂/Pd/C) | One-pot | Good to Excellent | An efficient method, particularly for large-scale synthesis, that avoids the use of hydride reagents.[1] Requires specialized equipment for handling hydrogen gas. |
Experimental Protocols
Detailed methodologies for the reductive amination of N-Boc-4-piperidone with aniline using each of the four reducing agents are provided below.
Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination
This one-pot procedure is often favored for its high yield, mild reaction conditions, and favorable safety profile.
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), add acetic acid (1.0 eq).
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel.[1][3]
Sodium Cyanoborohydride Mediated Reductive Amination
This one-pot method is highly effective but requires stringent safety precautions due to the toxicity of the reagent.
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in methanol (B129727).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Sodium Borohydride Mediated Reductive Amination (Two-Step)
This method involves the pre-formation of the imine before reduction, which is necessary due to the high reactivity of sodium borohydride.
Step 1: Imine Formation
-
Dissolve N-Boc-4-piperidone (1.0 eq) and aniline (1.0 eq) in a suitable solvent like toluene (B28343) or methanol.
-
If desired, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards imine formation.
-
Stir the mixture at room temperature or with gentle heating until imine formation is complete, as monitored by TLC or NMR.
-
Remove the solvent and any dehydrating agent.
Step 2: Reduction
-
Dissolve the crude imine in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq) in portions.
-
Stir the reaction at room temperature until the reduction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Work up the product as described in the previous methods.[2]
Catalytic Hydrogenation
This method offers a "greener" alternative by avoiding stoichiometric hydride reagents.
Procedure:
-
In a hydrogenation vessel, dissolve N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in a solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by hydrogen uptake or by TLC/LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the reductive amination process, the following diagrams have been generated using Graphviz.
Caption: Workflow for a one-pot reductive amination.
Caption: Workflow for a two-step reductive amination.
Caption: General signaling pathway for reductive amination.
References
Evaluating the efficacy of different palladium catalysts for aryl amination
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis, pivotal for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has transformed the synthesis of arylamines, which are key components in pharmaceuticals, natural products, and advanced materials.[1][2] The success of this transformation—influencing yield, reaction time, and substrate scope—is critically dependent on the choice of the palladium catalyst system, which consists of a palladium precursor and a supporting ligand.[1] This guide offers a comparative analysis of common palladium catalysts, supported by experimental data, to assist researchers in selecting the optimal catalyst and optimizing reaction conditions.
Catalytic Performance: A Comparative Overview
The effectiveness of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the nature of the phosphine (B1218219) ligand. Bulky, electron-rich ligands have demonstrated particular efficacy in facilitating the key steps of the catalytic cycle.[1] The evolution of these catalysts has led to generations of ligands, each offering improved reactivity and broader substrate scope.[1] Below is a summary of the performance of various palladium catalyst systems.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | Haloarenes | Various Amines | KOt-Bu | Toluene (B28343) | 100 | 0.17 | Good to Excellent | [1] |
| Pd₂(dba)₃ / BINAP | Haloarenes | Various Amines | NaOt-Bu | Toluene | 110 | - | High | [1] |
| Pd(OAc)₂ / SPhos | Haloarenes | - | Cs₂CO₃ | THF | - | - | - | [1] |
| Pd(dba)₂ / XPhos | 4-chlorotoluene (B122035) | Morpholine (B109124) | NaOt-Bu | Toluene | RT -> Heat | - | - | [1] |
| Pd(OAc)₂ / DPPF | Aryl Triflates | Various Amines | - | - | - | - | - | [3] |
| L₂Pd(0) / CyPF-t-Bu | Aryl Tosylates | Primary Alkyl/Aryl Amines | - | - | RT | - | High | [4] |
| Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | Aryl Chlorides | Various Amines | - | - | 100 | - | High | [5] |
Note: "Good to Excellent" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in some abstracts.[6] The data presented is a compilation from various sources and reaction conditions may vary.
Key Ligand Types and Their Characteristics
-
Buchwald-type Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These are sterically hindered and electron-rich ligands that are highly effective for a broad range of aryl halides, including challenging substrates like aryl chlorides.[1][4] They are known for promoting high turnover numbers.[1]
-
Ferrocene-based Ligands (e.g., DPPF, Josiphos): Ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) have been successfully used for the amination of aryl triflates.[3] Josiphos-type ligands, such as CyPF-t-Bu, have shown high efficiency for the amination of aryl and heteroaryl tosylates even at room temperature.[4][7]
-
BINAP: 1,1'-Binaphthalene-2,2'-diylbis(diphenylphosphine) is another widely used ligand, particularly in early developments of the Buchwald-Hartwig amination.[1][8]
-
N-Heterocyclic Carbenes (NHCs): While less common in the provided search results for direct comparison, NHCs are a significant class of ligands for palladium-catalyzed cross-coupling reactions.
Palladium Precursors and Precatalysts
Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[9] However, these can require in-situ reduction to the active Pd(0) species, and their efficiency can be inconsistent.[9] To address this, various palladium precatalysts have been developed. These are typically air- and moisture-stable Pd(II) complexes that readily generate the active Pd(0) catalyst in situ.[9][10] The use of precatalysts simplifies reaction setup and can lead to lower catalyst loadings and milder reaction conditions.[9][11]
Experimental Protocols
Below is a general, representative experimental protocol for a Buchwald-Hartwig amination reaction. Specific conditions should be optimized for each substrate combination.
General Procedure for Palladium-Catalyzed Aryl Amination:
-
Reaction Setup: To a reaction vessel (e.g., a 2-necked flask) under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).[1][6]
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).[6]
-
Reagent Addition: Stir the mixture at room temperature for a few minutes, then add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).[1][6]
-
Reaction: Heat the reaction mixture under the inert atmosphere until the starting material is consumed (monitoring by TLC or GC/LC-MS is recommended).
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and/or brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Example Protocol: Coupling of 4-chlorotoluene and morpholine
Under a nitrogen atmosphere, a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.). Degassed toluene (5 mL) was added, and the mixture was stirred at room temperature for 5 minutes. 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were then added. The reaction is then heated and monitored for completion.[1]
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for aryl amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 1-Boc-4-(Phenylamino)piperidine: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Boc-4-(phenylamino)piperidine, a key intermediate in the development of various pharmaceutical agents, can be achieved through several synthetic routes. The choice of methodology significantly impacts reaction efficiency, yield, and scalability. This guide provides a comparative analysis of the two primary methods for its synthesis: Reductive Amination and Buchwald-Hartwig Amination. While specific kinetic studies on this exact molecule are not extensively available in public literature, this guide leverages data from analogous reactions and detailed experimental protocols to provide insights into the kinetic and practical aspects of each approach.
Comparison of Synthetic Methodologies
The selection of a synthetic route for this compound is a critical decision in the drug development pipeline. The two most prevalent methods, Reductive Amination and Buchwald-Hartwig Amination, offer distinct advantages and disadvantages in terms of reaction conditions, reagent toxicity, and overall efficiency.
| Feature | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 1-Boc-4-piperidone and Aniline (B41778) | 1-Boc-4-aminopiperidine and an Aryl Halide (e.g., Bromobenzene) |
| Key Reagents | A reducing agent (e.g., Sodium Triacetoxyborohydride (B8407120), Sodium Cyanoborohydride) | A Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a Phosphine (B1218219) Ligand (e.g., XPhos) |
| Typical Reaction Time | 12-24 hours[1] | 4-24 hours[2] |
| Typical Yields | High (often >90%)[1] | Good to High (66% for a related fluoro-analog) |
| Operating Temperature | Room temperature to moderate heating[1] | Elevated temperatures (e.g., 100-140°C) |
| Key Advantages | Milder reaction conditions, readily available and less expensive reagents. | Broad substrate scope, applicable to a wide range of aryl halides and amines. |
| Key Disadvantages | Potential for side reactions if the reducing agent is not selective. Use of toxic cyanoborohydride is a concern. | Requires expensive and air-sensitive catalysts and ligands. Requires strictly inert atmosphere. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of this compound. Below are representative procedures for both Reductive Amination and Buchwald-Hartwig Amination.
Reductive Amination using Sodium Triacetoxyborohydride
This method is often preferred due to the use of a milder and more selective reducing agent compared to sodium cyanoborohydride.[3][4]
Materials:
-
1-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
Procedure:
-
To a solution of 1-Boc-4-piperidone (1.0 equiv) and aniline (1.0-1.2 equiv) in DCE or DCM, add sodium triacetoxyborohydride (1.3-1.6 equiv) portion-wise at room temperature. For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.[5][6]
Materials:
-
1-Boc-4-aminopiperidine
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky electron-rich phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene (B28343) or xylene
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or xylene) via syringe.
-
Add 1-Boc-4-aminopiperidine (1.2 equiv) and the aryl halide (1.0 equiv).
-
Heat the reaction mixture to 100-140 °C with vigorous stirring. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Pathways and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathways for each reaction and a general experimental workflow for a kinetic study.
Conclusion
Both Reductive Amination and Buchwald-Hartwig Amination are viable and effective methods for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the research or development project, including scale, cost, available equipment, and the importance of mild reaction conditions versus substrate scope. For initial lab-scale synthesis where mild conditions and cost are a priority, Reductive Amination with sodium triacetoxyborohydride is an excellent choice. For broader applications and potentially higher throughput with a wider variety of aniline derivatives, the Buchwald-Hartwig Amination, despite its more demanding conditions, offers greater flexibility. Further kinetic studies on these specific reactions would be invaluable for process optimization and scale-up in industrial settings.
References
Validation of analytical methods for quantifying 1-Boc-4-(Phenylamino)piperidine
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-Boc-4-(Phenylamino)piperidine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of synthetic intermediates like this compound is crucial for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of commonly employed analytical methods for the quantification of this compound, complete with supporting data and detailed experimental protocols. The validation of these methods is generally performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of this compound and related piperidine (B6355638) derivatives include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, the complexity of the sample matrix, and available instrumentation.[2]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of these methods. Data for HPLC-UV and LC-MS/MS are based on validated methods for structurally similar N-Boc-piperidine derivatives, providing a reliable estimate for this compound.
| Validation Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.999 |
| Range | 5 - 1000 µg/mL | 1 - 500 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 5.0% | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.5 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~1 µg/mL | ~0.1 ng/mL |
| Specificity | Good to Excellent | Good | Excellent |
Note: The values presented are typical and may vary depending on the specific instrumentation and method optimization.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[1]
Instrumentation : A standard gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation : Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane (B109758) or methanol (B129727).
-
GC Conditions :
-
Column : HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[3]
-
Injector : Split mode (e.g., 1:50), 280 °C.[3]
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[3]
-
Oven Temperature Program : Start at 170 °C for 1 min, ramp to 190 °C at 8 °C/min, then ramp to 293 °C at 18 °C/min and hold for 7.1 min, followed by a ramp to 325 °C at 50 °C/min and a final hold for 6.1 min.[3]
-
Injection Volume : 1 µL.[3]
-
-
MS Conditions :
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, versatile, and cost-effective method for routine analysis.[1]
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Sample Preparation : Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
HPLC Conditions :
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water with an additive like 0.1% formic acid to improve peak shape.[2][4] A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.[2]
-
Column Temperature : 30 °C.[2]
-
Detection Wavelength : 210 nm, where the phenyl group exhibits absorbance.[2]
-
Injection Volume : 10 µL.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.[1]
Instrumentation : An HPLC or UPLC system coupled to a tandem mass spectrometer.
-
Sample Preparation : Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Further dilute with the initial mobile phase to the desired concentration. Filter the solution through a 0.22 µm syringe filter before injection.[5]
-
LC Conditions :
-
Column : C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).[3]
-
Mobile Phase A : Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.[3]
-
Mobile Phase B : Methanol or acetonitrile with 0.1% formic acid.[3]
-
Gradient : A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95-100% B) to elute the compound, followed by re-equilibration.[3]
-
Flow Rate : 0.5 - 1.0 mL/min.[3]
-
Injection Volume : 1-5 µL.[3]
-
-
MS/MS Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.[4]
-
Scan Mode : Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion : [M+H]⁺ = m/z 277.2.
-
Product Ions : Specific transitions would need to be optimized by infusing a standard solution of this compound.
-
Visualizations
Experimental Workflow Diagrams
References
Comparison of 4-anilinopiperidine and its Boc-protected form in subsequent reactions
For researchers, scientists, and drug development professionals, selecting the appropriate starting material is a critical decision that influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of 4-anilinopiperidine and its Boc-protected counterpart, tert-butyl 4-anilinopiperidine-1-carboxylate (Boc-4-anilinopiperidine), focusing on their reactivity in subsequent chemical transformations.
4-Anilinopiperidine is a key intermediate in the synthesis of various pharmaceutical compounds, including analgesics like fentanyl and its derivatives.[1][2] It possesses two reactive nitrogen atoms: the secondary amine of the piperidine (B6355638) ring and the secondary amine of the aniline (B41778) group. This dual reactivity can lead to challenges in achieving selective functionalization. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen effectively "masks" its reactivity, allowing for selective reactions on the aniline portion of the molecule.[3][4]
Strategic Selection: Unprotected vs. Boc-Protected
The choice between using 4-anilinopiperidine or Boc-4-anilinopiperidine hinges on the desired reaction site. If the synthetic target requires modification of the piperidine nitrogen, the unprotected form is the logical starting point. Conversely, if the desired transformation targets the aniline nitrogen or another part of the molecule without affecting the piperidine core, the Boc-protected version is superior.
The Boc group is stable under basic conditions but can be readily removed under acidic conditions, typically using reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane, to yield the deprotected amine.[5][6] This strategic protection and deprotection sequence is a cornerstone of modern organic synthesis.
Decision Workflow: Choosing the Right Reagent
Caption: A decision-making diagram for selecting between 4-anilinopiperidine and its Boc-protected form based on the desired reaction pathway.
Comparative Reactivity Data
The primary advantage of using Boc-4-anilinopiperidine is chemoselectivity. In reactions like acylation, using the unprotected 4-anilinopiperidine can result in a mixture of products, with acylation occurring at both the piperidine and aniline nitrogens, or competitively between them. Protecting the more nucleophilic piperidine nitrogen ensures that the reaction proceeds exclusively at the intended aniline site.
Table 1: Comparison in N-Acylation Reactions
| Reaction | Starting Material | Acylating Agent | Expected Outcome | Key Advantage |
| Acylation | 4-Anilinopiperidine | Propionyl Chloride | Mixture of N-piperidine and N-aniline acylated products. Low yield of desired product. | None for selective synthesis. |
| Acylation | Boc-4-Anilinopiperidine | Propionyl Chloride | Selective N-acylation at the aniline position to yield 1-Boc-norfentanyl.[7] | High Chemoselectivity: Prevents reaction at the piperidine nitrogen. |
| Acylation | 4-Anilinopiperidine | Ethyl Chloroformate | N-acylation occurs at the piperidine nitrogen, yielding ethyl 4-anilinopiperidine-1-carboxylate.[3] | Direct functionalization of the piperidine ring. |
Note: Specific yield data can vary significantly based on reaction conditions and are often proprietary. The advantage of the Boc-protected form lies in product purity and predictability rather than just yield.
Experimental Protocols
Protocol 1: Selective N-Acylation of Aniline Nitrogen using Boc-4-Anilinopiperidine
This protocol is a representative procedure for the synthesis of fentanyl precursors, where the piperidine nitrogen is protected.
Objective: To synthesize tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate (1-Boc-norfentanyl).
Materials:
-
tert-butyl 4-anilinopiperidine-1-carboxylate (Boc-4-AP)[8][9]
-
Propionyl chloride or Propionic anhydride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
-
A non-nucleophilic base (e.g., Triethylamine (B128534), DIPEA)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve Boc-4-anilinopiperidine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product via flash column chromatography or recrystallization to yield the pure 1-Boc-norfentanyl.[7]
Protocol 2: N-Acylation of Piperidine Nitrogen using 4-Anilinopiperidine
This protocol outlines a typical procedure where the piperidine nitrogen of unprotected 4-anilinopiperidine is the target.
Objective: To synthesize ethyl 4-anilinopiperidine-1-carboxylate.[3]
Materials:
-
4-Anilinopiperidine[10]
-
Ethyl chloroformate
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate, brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-anilinopiperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.[3]
-
Cool the solution to 0 °C using an ice bath.
-
Add ethyl chloroformate (1.05 equivalents) dropwise over 15-30 minutes, keeping the internal temperature below 5 °C.[3]
-
Once the addition is complete, let the mixture warm to room temperature and stir for 4-6 hours.[3]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and then with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[3]
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the pure ethyl 4-anilinopiperidine-1-carboxylate.[3]
Protocol 3: Deprotection of Boc-4-Anilinopiperidine
This procedure is for the removal of the Boc group to liberate the secondary amine on the piperidine ring after other transformations are complete.
Objective: To synthesize 4-anilinopiperidine from its Boc-protected precursor.[11]
Materials:
-
tert-butyl 4-anilinopiperidine-1-carboxylate
-
50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane[5][12]
-
DCM
-
5% Diisopropylethylamine (DIPEA) in DCM (for neutralization)
Procedure:
-
Suspend the Boc-protected compound in 50% TFA/DCM.[12]
-
Stir the mixture at room temperature. Reaction times can vary, but are often short (5-30 minutes). Monitor by TLC for the disappearance of the starting material.[5]
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
Wash the residue multiple times with DCM to remove residual acid.[12]
-
Neutralize any remaining TFA salts by washing with 5% DIPEA/DCM to obtain the free base, 4-anilinopiperidine.[12]
Conclusion
The use of Boc-4-anilinopiperidine is an essential strategy for the selective synthesis of complex molecules where the aniline nitrogen is the target for modification. It provides a robust and predictable method to avoid side reactions at the piperidine nitrogen. While it adds steps for protection and deprotection to the overall synthesis, the resulting increase in chemoselectivity, purity of the desired product, and simplification of purification often outweighs the additional labor. In contrast, unprotected 4-anilinopiperidine remains the reagent of choice for direct N-functionalization of the piperidine ring. The selection between these two reagents is therefore a fundamental strategic decision based on the specific goals of the synthetic pathway.
References
- 1. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 2. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. regulations.gov [regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Document Viewer [docs.un.org]
- 8. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. GSRS [precision.fda.gov]
- 11. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. - Drugs and Alcohol [drugsandalcohol.ie]
- 12. peptide.com [peptide.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of 1-Boc-4-(Phenylamino)piperidine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Boc-4-(Phenylamino)piperidine, its contaminated materials, and associated empty containers. Adherence to these procedures is critical to ensure personnel safety and environmental protection. All chemical waste is regulated and must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal service.[1][2]
Hazard Identification and Summary
This compound is classified as a hazardous substance. It is crucial to understand its specific hazards before handling. The substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Disposal must be conducted in accordance with official regulations.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source:[3]
Procedural Protocol for Disposal
This protocol details the necessary steps for handling and disposing of this compound waste. This includes the pure chemical, contaminated labware (e.g., gloves, wipes, glassware), and empty containers.
2.1 Required Personal Protective Equipment (PPE) Before beginning any waste handling procedures, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
2.2 Step-by-Step Disposal Methodology
Step 1: Waste Characterization
-
All waste forms of this compound, including the pure substance, solutions, and contaminated materials, must be treated as hazardous waste.[4]
-
DO NOT dispose of this chemical in the regular trash or pour it down the sink.[1] It must not be allowed to enter the sewage system or any ground or surface water.
Step 2: Container Selection and Labeling
-
Select an Appropriate Container:
-
Label the Container Immediately:
-
As soon as waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department.[1][4]
-
The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]
-
For mixtures, list each chemical component and its approximate percentage or volume.[1]
-
The date when waste was first added to the container.[1]
-
The name and contact information of the Principal Investigator and the laboratory location (building and room number).[1]
-
Mark the appropriate hazard pictograms (in this case, the GHS07 exclamation mark for irritant/harmful).[1]
-
-
Step 3: Waste Accumulation and Storage
-
Solids: Collect solid waste (unused chemical, contaminated wipes, etc.) and place it directly into the labeled hazardous waste container.
-
Liquids: Collect liquid waste solutions in a compatible, labeled container.
-
Segregation: Store the waste container in a designated satellite accumulation area within the lab. It should be segregated from incompatible materials, such as strong oxidizing agents and strong acids.[5][6]
-
Containment: Store hazardous waste containers in a secondary containment bin to prevent spills.[4]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[5]
Step 4: Arranging for Final Disposal
-
Once the container is full or you are ready to dispose of it, complete the hazardous waste tag with the final date.
-
Submit a hazardous waste pickup request to your institution's EHS department as per their specific procedures.[1][4] Do not transport hazardous waste yourself.[4]
Step 5: Management of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or acetone) that can remove the chemical residue.[5]
-
Crucially, the rinsate from this cleaning process is also considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.[4][5]
-
After the triple-rinse procedure, deface or remove the original chemical label, remove the cap, and the container may then be disposed of in the regular trash or recycled, depending on institutional policy.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal decision workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. peptide.com [peptide.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Boc-4-(Phenylamino)piperidine
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 1-Boc-4-(Phenylamino)piperidine. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
Executive Summary of Safety Protocols
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include skin irritation, serious eye irritation, and respiratory irritation.[1] It is also harmful if swallowed.[1] Therefore, strict adherence to the use of appropriate Personal Protective Equipment (PPE) and standardized operational procedures is mandatory. This guide outlines the necessary PPE, step-by-step handling procedures, and compliant disposal methods.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN166 (EU) or NIOSH (US) standards.[2] A face shield may be necessary for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility chart for breakthrough times.[3][4] |
| Body Protection | Laboratory Coat | A long-sleeved, flame-resistant lab coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron is advised.[3][5] |
| Respiratory Protection | NIOSH-Approved Respirator or Fume Hood | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5][6][7] |
| Foot Protection | Closed-Toe Shoes | Made of a non-absorbent material to protect against spills. |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is crucial to minimize risk and environmental impact.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is readily available and has been reviewed.[5] An emergency eyewash station and safety shower must be accessible and in good working order.[8][9]
-
Engineering Controls: All weighing and transfer operations involving the solid compound must be performed in a certified chemical fume hood.[3][5]
-
Weighing and Transfer: Use appropriate tools to handle the solid, minimizing the creation of dust.[3]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[5]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][7] Decontaminate all work surfaces and equipment.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulations.
| Waste Type | Disposal Container | Guidelines |
| Unused Solid Compound | Labeled Hazardous Waste Container | Dispose of as hazardous chemical waste in a properly labeled and sealed container.[3] |
| Contaminated Labware | Designated Solid Hazardous Waste Container | Items such as gloves, pipette tips, and weighing papers that have come into contact with the compound.[3] |
| Solutions Containing the Compound | Appropriate Solvent Waste Container (e.g., Halogenated or Non-Halogenated) | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste.[5] |
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the mandatory workflows for handling and disposal.
Caption: Safe Handling Workflow for this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. americanbio.com [americanbio.com]
- 5. benchchem.com [benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
